molecular formula C12H23NO4 B1429152 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol CAS No. 1311369-28-4

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Número de catálogo: B1429152
Número CAS: 1311369-28-4
Peso molecular: 245.32 g/mol
Clave InChI: RGLFDWZOPHOOEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)oxan-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLFDWZOPHOOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol CAS 1378388-16-9 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

A Note on Chemical Identification: This guide details the chemical properties and applications of the molecule described as 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol. It is important to note that the provided CAS Number 1378388-16-9 corresponds to a different chemical entity, namely (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, which is an intermediate in the synthesis of the antiviral agent Velpatasvir.[1][2] This document will focus on the tetrahydropyran structure as named.

Introduction

The tetrahydropyran (THP) motif is a cornerstone in modern medicinal chemistry, valued for its ability to increase the three-dimensionality and improve the metabolic stability of drug candidates.[3] 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a bifunctional building block that leverages the advantageous properties of the THP scaffold. The presence of a Boc-protected primary amine and a primary alcohol on a quaternary center makes it a valuable intermediate for introducing a 1,1-disubstituted tetrahydropyran ring into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol features a central tetrahydropyran ring substituted at the 4-position with a hydroxymethyl group and a (tert-butoxycarbonyl)aminomethyl group. This arrangement provides a sterically hindered yet functionally rich core.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C12H23NO4N/A
Molecular Weight 245.32 g/mol N/A
Topological Polar Surface Area (TPSA) 78.7 ŲChemScene[4]
logP (Octanol/Water Partition Coeff.) 0.85N/A
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 4ChemScene[4]
Rotatable Bonds 4ChemScene[4]

Note: Properties are calculated or estimated based on the chemical structure, as specific experimental data for this exact compound is not widely available.

The Boc protecting group is crucial for its utility in multi-step synthesis, allowing for the selective deprotection and subsequent functionalization of the primary amine under acidic conditions. The primary alcohol offers a handle for various chemical transformations, including oxidation, esterification, and etherification.

workflow cluster_synthesis Synthetic Utility A 4-[(Boc-amino)methyl]- tetrahydropyran-4-methanol B Amine Deprotection (e.g., TFA, HCl) A->B Step 1a C Alcohol Functionalization (e.g., Oxidation, Esterification) A->C Step 1b D Amine Functionalization (e.g., Amidation, Alkylation) B->D E Further Derivatization C->E F Bioactive Molecule D->F E->F

Figure 2: Synthetic pathways for the elaboration of the title compound.

Synthesis and Reactivity

The synthesis of functionalized tetrahydropyrans often relies on methods like the Prins cyclization. [5]A plausible synthetic route to 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol could involve the nucleophilic attack of a suitable organometallic reagent onto a 4-oxo-tetrahydropyran derivative, followed by functional group manipulations.

Conceptual Synthetic Protocol:

  • Starting Material: Tetrahydropyran-4-one.

  • Step 1: Cyanohydrin Formation. Reaction of tetrahydropyran-4-one with a cyanide source (e.g., TMSCN) to form the corresponding cyanohydrin.

  • Step 2: Reduction of Nitrile and Ester. Simultaneous reduction of the nitrile and a co-functional group (e.g., an ester) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the amino-alcohol.

  • Step 3: Boc Protection. Protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product.

The reactivity of the molecule is governed by its two primary functional groups:

  • Boc-Amine: Stable to a wide range of reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the free amine.

  • Primary Alcohol: Can be oxidized to an aldehyde using mild reagents (e.g., PCC, DMP) or to a carboxylic acid with stronger oxidants (e.g., Jones reagent). It can also undergo esterification or etherification under standard conditions.

Conclusion

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its pre-installed, orthogonally protected functional groups on a privileged tetrahydropyran scaffold provide a streamlined entry point into novel, sp³-rich chemical matter. By understanding its chemical properties, reactivity, and safe handling procedures, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • Fisher Scientific. (2010, May 7). Safety Data Sheet.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Chem-Impex. (n.d.). Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid.
  • Fisher Scientific. (2010, October 28). Safety Data Sheet.
  • Chem-Impex. (n.d.). Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid.
  • Spectrum Chemical. (2015, April 10). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). 1378388-16-9 | (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid.
  • ChemicalBook. (2025, September 25). (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 1378388-16-9 | CAS DataBase.
  • National Center for Biotechnology Information. (n.d.). 4-Aminomethyltetrahydropyran. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Capot Chemical. (n.d.). 1378388-16-9 | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid.
  • Kudo, H., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(21).
  • BLDpharm. (n.d.). 1378388-16-9|(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid.
  • Fluorochem. (n.d.). [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol.
  • Chem-Impex. (n.d.). Tetrahydropyran-4-methanol.
  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8).
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28).
  • ChemScene. (n.d.). (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol.
  • Marsden, S. P., et al. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Tetrahedron, 73(13), 1981-1990.
  • BLDpharm. (n.d.). 959238-22-3|(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol.
  • Santa Cruz Biotechnology. (n.d.). Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid.

Sources

Technical Guide: Molecular Profiling and Synthesis of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is a proven strategy to enhance metabolic stability, improve solubility, and reduce off-target toxicity. 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (CAS: 1311369-28-4) is a highly valuable, gem-disubstituted sp³-rich building block. By featuring a tetrahydropyran core substituted at the C4 position with both a hydroxymethyl group and a Boc-protected aminomethyl group, this scaffold provides rigid conformational restriction. It is frequently utilized in the synthesis of spirocyclic compounds and constrained peptidomimetics.

This whitepaper provides an authoritative breakdown of its molecular composition, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory preparation.

Deconstructive Molecular Profiling

To ensure absolute structural clarity, the molecular formula of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol must be derived by deconstructing the molecule into its three core functional domains:

  • The Tetrahydropyran Core: An oxane ring (C₅H₁₀O). Because it is gem-disubstituted at the C4 position, two hydrogen atoms are replaced, leaving a core contribution of C₅H▱O .

  • The Hydroxymethyl Group: A standard primary alcohol substituent contributing CH₃O .

  • The Boc-aminomethyl Group: Consists of a methylene bridge (-CH₂-), an amine (-NH-), and a tert-butyloxycarbonyl protecting group (-CO-O-C(CH₃)₃). Summing these atoms yields C₆H₁₂NO₂ .

By integrating these components (C₅H▱O + CH₃O + C₆H₁₂NO₂), we arrive at the exact molecular formula: C₁₂H₂₃NO₄ . This additive logic is visualized in the diagram below and verified against commercial chemical databases 1.

MolecularLogic Core Tetrahydropyran Core C5H8O (Substituted at C4) Total Final Molecule C12H23NO4 MW: 245.32 g/mol Core->Total Sub1 Hydroxymethyl CH3O Sub1->Total Sub2 Boc-aminomethyl C6H12NO2 Sub2->Total

Fig 1: Additive molecular logic for deriving the formula of the target compound.

Physicochemical Properties Summary

The quantitative data for the compound is summarized below, cross-referenced with established supplier specifications 2.

PropertyValue
IUPAC Name tert-butyl N-{[4-(hydroxymethyl)oxan-4-yl]methyl}carbamate
CAS Number 1311369-28-4
Molecular Formula C₁₂H₂₃NO₄
Exact Mass 245.1627 Da
Molecular Weight 245.32 g/mol
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 4

Synthetic Methodology & Experimental Protocols

The synthesis of gem-disubstituted cyclic systems often suffers from steric hindrance and poor regioselectivity. To bypass the use of volatile and highly toxic spiro-epoxide intermediates, the most robust, scalable approach begins with the dialkylation of diethyl malonate. This establishes the C4 quaternary center early in the synthesis 3.

SyntheticWorkflow A Diethyl Malonate + Bis(2-chloroethyl) ether B Tetrahydropyran-4,4-dicarboxylic acid diethyl ester A->B NaH, DMF, 80°C C 4,4-Bis(hydroxymethyl) tetrahydropyran B->C LiAlH4, THF, 0°C to RT D 4-(Tosyloxymethyl)tetrahydropyran -4-methanol C->D TsCl (1.0 eq), Pyridine, 0°C E 4-(Azidomethyl)tetrahydropyran -4-methanol D->E NaN3, DMF, 90°C F 4-(Aminomethyl)tetrahydropyran -4-methanol E->F H2 (1 atm), Pd/C, MeOH G 4-[(Boc-amino)methyl]tetrahydropyran -4-methanol F->G Boc2O, Et3N, DCM, RT

Fig 2: Step-by-step synthetic workflow for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol.

Step-by-Step Experimental Protocol

Step 1: Cyclization via Double Alkylation

  • Procedure: To a suspension of Sodium Hydride (NaH, 2.2 eq) in anhydrous DMF at 0 °C, slowly add Diethyl Malonate (1.0 eq). Stir for 30 minutes until hydrogen evolution ceases. Dropwise add Bis(2-chloroethyl) ether (1.05 eq) and heat the reaction to 80 °C for 12 hours.

  • Causality: NaH irreversibly deprotonates the highly acidic methylene protons of the malonate. The resulting enolate undergoes a sequential double Sₙ2 displacement with the dichloro-ether, efficiently closing the 6-membered tetrahydropyran ring and establishing the quaternary C4 center.

Step 2: Global Ester Reduction

  • Procedure: Dissolve the resulting diester in anhydrous THF and cool to 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.5 eq). Warm to room temperature and stir for 4 hours. Quench carefully using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality: LiAlH₄ is required because milder hydride sources (e.g., NaBH₄) lack the reduction potential to convert esters to primary alcohols. This yields the symmetrical diol, 4,4-bis(hydroxymethyl)tetrahydropyran.

Step 3: Desymmetrization via Monotosylation

  • Procedure: Dissolve the diol in anhydrous Pyridine at 0 °C. Add exactly 1.0 equivalent of p-Toluenesulfonyl chloride (TsCl) portion-wise. Stir for 6 hours at 0 °C.

  • Causality: Because the diol is perfectly symmetrical, monotosylation relies on a statistical distribution. Performing the reaction at 0 °C minimizes over-reaction. The resulting mixture of unreacted diol, monotosylate, and ditosylate is easily resolved via silica gel chromatography due to massive differences in polarity (Rf values).

Step 4: Azidation (Amine Masking)

  • Procedure: Dissolve the purified monotosylate in DMF, add Sodium Azide (NaN₃, 2.0 eq), and heat to 90 °C for 8 hours.

  • Causality: The tosylate is an excellent leaving group. The azide anion acts as a potent nucleophile in an Sₙ2 displacement, installing a masked primary amine while preventing unwanted dimerization or secondary amine formation.

Step 5: Catalytic Hydrogenation

  • Procedure: Dissolve the azide intermediate in Methanol. Add 10% Pd/C catalyst (10% w/w). Stir under a Hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite.

  • Causality: Catalytic hydrogenation cleanly and selectively reduces the azide to the primary amine,[4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol. Nitrogen gas (N₂) is the only byproduct, ensuring a pristine crude product.

Step 6: Orthogonal Boc Protection

  • Procedure: Dissolve the primary amine in Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours. Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Causality: The primary amine is significantly more nucleophilic than the primary alcohol. It selectively attacks the Boc anhydride, yielding the final target. The Boc group provides orthogonal protection, meaning the remaining free hydroxyl group (-CH₂OH) can be oxidized or coupled in downstream drug development without interfering with the amine.

References

  • Suzhou Sibian Chemical Technology Co.,Ltd. "tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS: 1311369-28-4)". Retrieved from:[Link]

  • Google Patents. "WO2011071716A1 - Heterocyclic compounds containing an indole core" (Synthesis of[4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol intermediate).

Sources

Comprehensive Safety and Handling Whitepaper: 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (also known as tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate) is a highly versatile, gem-disubstituted building block. It is predominantly utilized by medicinal chemists to synthesize conformationally restricted peptidomimetics, spirocyclic pharmacophores, and complex Active Pharmaceutical Ingredients (APIs) [3].

Unlike a standard 16-section Safety Data Sheet (SDS), this technical guide is designed for drug development professionals. It synthesizes regulatory hazard data with mechanistic chemical insights, ensuring that safety protocols are deeply integrated into your daily synthetic workflows.

Physicochemical Profiling

Understanding the physical properties of this compound is the first step in predicting its behavior during storage and reaction.

PropertyValueStructural Implication
Molecular Formula C₁₂H₂₃NO₄Contains a hydrophobic Boc group and a hydrophilic alcohol.
Molecular Weight 245.32 g/mol Moderately sized intermediate; typically a crystalline solid or viscous oil.
SMILES CC(C)(C)OC(=O)NCC1(CO)CCOCC1Defines the gem-disubstituted C4 position on the THP ring.
H-Bond Donors 2 (-OH, -NH)Capable of strong intermolecular hydrogen bonding.
H-Bond Acceptors 4 (O atoms)High polarity; excellent solubility in DCM, EtOAc, and MeOH.

Hazard Assessment & Mechanistic Toxicology

While the unprotected parent amine, (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol (CAS 959238-22-3), is classified as a Class 8 Corrosive capable of causing severe skin burns [1][2], the Boc-protected derivative exhibits a significantly milder hazard profile. The bulky tert-butoxycarbonyl group masks the nucleophilic and basic nature of the primary amine.

GHS Classification Summary
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (STOT) Category 3H335: May cause respiratory irritationWarning
Structural Hazards & Causality
  • Tetrahydropyran (THP) Ring Stability: Like many cyclic ethers, the THP ring is susceptible to auto-oxidation upon prolonged exposure to ultraviolet light and atmospheric oxygen, leading to the formation of explosive hydroperoxides. While THP is less prone to peroxide formation than tetrahydrofuran (THF) or diisopropyl ether, it must still be stored under an inert atmosphere (Nitrogen or Argon) [1].

  • Boc-Group Acid Lability: The compound is stable under basic and nucleophilic conditions but is highly reactive toward strong acids. Exposure to acidic environments will trigger the rapid evolution of isobutylene gas and carbon dioxide (CO₂).

Experimental Workflows & Safety Integration

Safety in medicinal chemistry cannot be decoupled from the experimental methodology. Below are self-validating protocols for the two most common transformations applied to this building block, highlighting the physical causality behind each safety measure.

Protocol A: Acid-Mediated Boc Deprotection

The removal of the Boc group is required to unmask the primary amine for subsequent amide coupling or reductive amination.

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve 1.0 equivalent of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol in anhydrous dichloromethane (DCM) to create a 0.1 M solution.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 10.0 equivalents of Trifluoroacetic Acid (TFA) dropwise.

  • Venting (Critical Safety Check): The cleavage of the Boc group generates equimolar amounts of CO₂ and isobutylene gas. Never seal the reaction vessel. Ensure the flask is equipped with a venting needle or connected to a nitrogen manifold via a bubbler to prevent catastrophic pressure buildup.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Concentration: Remove the volatiles under reduced pressure. The resulting product is the TFA salt of the amine.

  • Quenching (Critical Safety Check): To obtain the free base, resuspend the crude salt in DCM and slowly add saturated aqueous NaHCO₃. Caution: The neutralization of residual TFA is highly exothermic and generates massive volumes of CO₂. Perform this in an oversized flask (at least 3x the reaction volume) to prevent boil-over.

G SM 4-[(Boc-amino)methyl] THP-4-methanol Reagent Add TFA / DCM (0°C to RT) SM->Reagent Hazard HAZARD: Gas Evolution (CO2, Isobutylene) Reagent->Hazard Reaction Product Amine TFA Salt Hazard->Product Venting Required Quench Quench: Sat. NaHCO3 (Exothermic) Product->Quench Final Free Amine Product Quench->Final Controlled Addition

Workflow and safety checkpoints for the acidic Boc-deprotection of the THP building block.

Protocol B: Activation of the Primary Alcohol (Mesylation)

To utilize the C4-methanol group for nucleophilic substitution (e.g., forming a spirocycle), it is typically converted into a mesylate leaving group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the compound in anhydrous DCM. Add 2.0 equivalents of Triethylamine (Et₃N) and cool the mixture to 0°C.

  • Reagent Handling (Critical Safety Check): Methanesulfonyl chloride (MsCl) is a potent lachrymator, corrosive, and highly toxic if inhaled [1]. Handle exclusively in a fume hood using heavy-duty nitrile gloves.

  • Addition: Add 1.2 equivalents of MsCl dropwise. The reaction is exothermic; rapid addition will cause the DCM to boil.

  • Workup: Quench the reaction with ice water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Do not heat the water bath above 30°C during rotary evaporation, as mesylates can be thermally unstable.

Emergency Response & Waste Management

In the event of accidental exposure or a spill, immediate action based on the chemical's specific properties is required.

  • Spill Mitigation: Do not use combustible materials (like paper towels) for large spills, as the ether moiety can concentrate and pose a fire risk. Use inert absorbent materials (e.g., vermiculite or sand) and sweep into a designated solid waste container.

  • Waste Disposal: Do not mix the pure compound with strong acids in the waste carboy, as this will trigger gas evolution and potentially rupture the waste container. Dispose of as halogen-free organic waste.

G Exposure Accidental Exposure Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhale Inhalation (H335) Exposure->Inhale Wash Flush with water ≥15 mins Skin->Wash Eye->Wash Air Move to fresh air Rest in position Inhale->Air Med Seek Medical Advice Wash->Med Air->Med

Emergency response pathways based on GHS hazard classifications for irritant exposure.

References

Thermal Profiling of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol: Phase Transitions and Decomposition Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (CAS 1311369-28-4) is a highly specialized, conformationally restricted building block utilized extensively in medicinal chemistry and peptidomimetic drug design. The spiro-like arrangement of the tetrahydropyran (THP) core, combined with a primary alcohol and a Boc-protected amine, provides a unique pharmacological scaffold. However, determining its exact thermal properties—specifically its melting point (MP) and boiling point (BP)—requires a nuanced understanding of its intermolecular forces and the inherent thermal instability of the tert-butoxycarbonyl (Boc) protecting group.

This whitepaper provides an in-depth technical analysis of the physicochemical causality governing the thermal behavior of this compound, alongside self-validating experimental protocols for accurate characterization.

Structural Anatomy & Physicochemical Causality

The thermal behavior of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is dictated by a strict competition between cohesive thermodynamic forces and disruptive steric hindrance:

  • Hydrogen Bonding (Cohesion): The molecule possesses a strong hydrogen bond donor/acceptor in the primary alcohol (-OH) and a secondary donor/acceptor in the carbamate linkage (-NHBoc). These interactions form a robust intermolecular network, driving up the energy required for phase transitions (melting and vaporization).

  • Steric Hindrance (Disruption): The bulky tert-butyl group of the Boc moiety and the non-planar chair conformation of the THP ring disrupt tight crystalline packing. This steric bulk significantly depresses the melting point compared to unbranched, unprotected analogs.

G A 4-[(Boc-amino)methyl] tetrahydropyran-4-methanol B Hydrogen Bonding (-OH & -NH groups) A->B Increases cohesion C Steric Hindrance (Boc & THP groups) A->C Disrupts packing D Melting Point (Crystalline Lattice) B->D Raises MP E Boiling Point (Vaporization) B->E Raises BP (>350°C) C->D Lowers MP F Thermal Decomposition (>150°C) C->F Boc cleavage F->E Prevents atm BP

Causality network of intermolecular forces dictating the thermal properties of the Boc-THP scaffold.

Thermal Properties: Empirical vs. Predicted Data

Because this compound is a highly functionalized intermediate, standard atmospheric boiling points are physically impossible to observe due to thermal degradation . The table below summarizes the predicted and empirically derived thermal parameters.

PropertyValue / RangeCausality / Technical Note
Melting Point (MP) 85 °C – 115 °C (Predicted)Broad melting range due to polymorphic crystalline packing disrupted by the bulky Boc group.
Boiling Point (BP) ~380 °C – 410 °C at 760 mmHg (Predicted)Theoretical value. Cannot be reached at 1 atm due to prior thermal decomposition.
Decomposition Temp (Td) 150 °C – 200 °CCleavage of the Boc group into isobutylene and CO₂ .
Flash Point > 150 °C (Predicted)High flash point due to the lack of highly volatile, low-molecular-weight fragments prior to decomposition.

The "Boiling Point Illusion": Thermal Decomposition of the Boc Group

A critical error in early-stage physical characterization is attempting to distill or boil Boc-protected amino alcohols at atmospheric pressure. The Boc group is inherently thermally labile . When 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is heated above 150 °C, the carbamate linkage undergoes a concerted, thermally driven elimination reaction :

  • Proton Transfer & Cleavage: The molecule undergoes a transition state where the tert-butyl group is cleaved, releasing gaseous isobutylene.

  • Decarboxylation: The resulting carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.

  • Residue Formation: The residual molecule is the free amine (4-(aminomethyl)tetrahydropyran-4-methanol).

Because this decomposition occurs at 150–200 °C—well below the predicted atmospheric boiling point of ~400 °C—the compound will never "boil" intact. Any boiling point determination or purification by distillation must be performed under high vacuum (e.g., <0.1 mmHg) to lower the vaporization temperature safely below the Boc cleavage threshold.

Experimental Protocols for Thermal Validation

To establish a self-validating system for thermal characterization, researchers must couple Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) . This dual approach separates the phase transition (melting) from mass loss (decomposition), eliminating operator visual bias.

Protocol 1: Melting Point Determination via DSC
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmosphere Control: Purge the DSC furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation prior to melting.

  • Thermal Ramping: Equilibrate the sample at 25 °C for 5 minutes. Initiate a heating ramp at a strict rate of 10 °C/min up to 140 °C.

  • Data Interpretation: Identify the sharp endothermic peak on the thermogram. The extrapolated onset temperature of this peak represents the true melting point of the crystalline lattice.

Protocol 2: Decomposition Assessment via TGA
  • Sample Preparation: Load 5.0–10.0 mg of the compound into a platinum or alumina TGA crucible.

  • Heating Profile: Heat the sample from 25 °C to 400 °C at 10 °C/min under a Nitrogen atmosphere.

  • Mass Loss Analysis: Monitor the first derivative of the mass loss curve (DTG). A sharp mass loss event between 150 °C and 200 °C corresponds to the loss of isobutylene and CO₂ (approximately 40% of the total molecular weight) . This quantitatively confirms that the compound decomposes before reaching its theoretical boiling point.

G S1 Sample Preparation (1-3 mg, Aluminum Pan) S2 Purge Gas Setup (Nitrogen at 50 mL/min) S1->S2 S3 Heating Ramp (10 °C/min to 400 °C) S2->S3 S4 Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 Melting Point (DSC) Endothermic Peak S4->S5 DSC Signal S6 Decomposition (TGA) Mass Loss Onset S4->S6 TGA Signal

Step-by-step experimental workflow for determining melting and decomposition points via DSC/TGA.

References

  • Title: Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Product Catalog: 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (CAS 1311369-28-4) Source: Amatek Scientific URL: [Link]

  • Title: Molecular Glass Resists Based on Tetraphenylsilane Derivatives: Effect of Protecting Ratios on Advanced Lithography Source: PubMed Central (NIH) URL: [Link]

The Strategic Shift: 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol vs. Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of saturated heterocyclic building blocks is a critical determinant of a drug candidate's pharmacokinetic and safety profile. The comparison between 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol and its nitrogen-containing counterpart, 4-[(Boc-amino)methyl]piperidine-4-methanol , represents a classic paradigm of scaffold hopping. While both molecules offer identical geminal substitution vectors at the C4 position—providing a rigid, sterically constrained environment via the Thorpe-Ingold effect—the substitution of the ring heteroatom (oxygen vs. nitrogen) fundamentally alters the molecule's basicity, lipophilicity, and toxicity profile.

This technical guide explores the causality behind transitioning from piperidine to tetrahydropyran (THP) scaffolds, providing actionable insights, comparative data, and self-validating experimental protocols for drug development professionals.

Structural and Electronic Divergence

Both building blocks are utilized to install a highly functionalized, spiro-like pharmacophore into a lead compound. The Boc-protected aminomethyl group serves as a latent primary amine for subsequent amide or urea coupling, while the hydroxymethyl group acts as a versatile vector for etherification or as a critical hydrogen-bond donor/acceptor in the target binding site.

However, the core divergence lies in the intra-ring heteroatom:

  • The Piperidine Scaffold: Contains a secondary amine within the ring. Unless capped (e.g., via acylation), this nitrogen is highly basic (pKa ~9.0–10.0) and will be predominantly protonated at physiological pH (7.4). This cationic center increases aqueous solubility but introduces significant liabilities.

  • The Tetrahydropyran (THP) Scaffold: Contains an oxygen atom, rendering the ring electronically neutral. The oxygen acts solely as a hydrogen-bond acceptor, cannot be protonated under physiological conditions, and possesses a distinct dipole moment.

The Causality of Scaffold Hopping: ADMET Implications

The decision to swap a piperidine ring for a THP ring is rarely driven by target affinity alone; it is almost exclusively an optimization strategy to rescue a compound from severe ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

Mitigating hERG Cardiotoxicity

The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous, binding a wide array of small molecules, which leads to QT interval prolongation and potentially fatal arrhythmias.1

1[1].

By replacing the basic piperidine nitrogen with a neutral THP oxygen, medicinal chemists effectively delete the cationic center.2[2].3[3].

Enhancing Metabolic Stability

Basic amines are prime targets for Cytochrome P450 (CYP) enzymes, leading to rapid N-dealkylation or N-oxidation.4[4]. The THP ring is generally recalcitrant to oxidative metabolism, shifting the metabolic soft spot away from the core scaffold.

Comparative Physicochemical Profile

The following table summarizes the quantitative and qualitative shifts observed when transitioning from a piperidine to a THP analog in a typical lead optimization campaign.

Property / LiabilityPiperidine Analog (Uncapped)Tetrahydropyran (THP) AnalogMechanistic Causality
Ring Heteroatom Nitrogen (N)Oxygen (O)Fundamental elemental substitution.
Physiological State (pH 7.4) Cationic (Protonated)NeutralPiperidine pKa ~9.5; THP lacks a basic center.
hERG Inhibition Risk HighLowRemoval of the protonated amine prevents cation-

binding to Tyr652/Phe656.
Metabolic Stability (CYP) Low to ModerateHighTHP is resistant to N-dealkylation and N-oxidation pathways.
LogD (at pH 7.4) Lower (due to ionization)Higher (closer to LogP)Neutral THP partitions more readily into lipid phases than the charged piperidine.
Hydrogen Bonding Donor & AcceptorAcceptor OnlyOxygen lacks a proton, restricting it to accepting hydrogen bonds from the target.

Strategic Integration in Drug Design

The decision to execute a scaffold hop from piperidine to THP follows a strict logical progression driven by in vitro profiling data.

ScaffoldHopping Start Lead Compound (Piperidine Scaffold) Evaluate In Vitro Profiling (hERG, Microsomes, LogD) Start->Evaluate Decision Liability Detected? Evaluate->Decision hERG High hERG Inhibition (IC50 < 10 µM) Decision->hERG Yes Metab Poor Metabolic Stability (High N-dealkylation) Decision->Metab Yes Good Advance to In Vivo Efficacy Decision->Good No ScaffoldHop Scaffold Hopping Strategy (Piperidine -> THP) hERG->ScaffoldHop Metab->ScaffoldHop THP_Analog Synthesize THP Analog (Using THP Building Block) ScaffoldHop->THP_Analog Re_eval Re-evaluate ADMET THP_Analog->Re_eval Success Mitigated Liability (Neutral Ring, No hERG) Re_eval->Success Success->Good

Figure 1: Decision matrix for piperidine to tetrahydropyran scaffold hopping in lead optimization.

Self-Validating Experimental Protocols

To empirically validate the success of a scaffold hop from a piperidine to a THP analog, the following self-validating protocols must be executed. These assays are designed with internal controls to ensure data integrity.

Protocol 1: High-Throughput hERG Patch-Clamp Assay

This protocol determines if the transition to the THP analog successfully abolished the hERG liability caused by the basic piperidine.

Materials:

  • CHO cells stably expressing the hERG potassium channel.

  • Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Reference compounds: E-4031 (Positive control, expected IC₅₀ ~10 nM), DMSO (Vehicle control).

Methodology:

  • Cell Preparation: Culture CHO-hERG cells to 60-80% confluency. Harvest and suspend in extracellular solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application:

    • Validation Step: Perfusion of vehicle (0.1% DMSO) must show <5% current rundown over 5 minutes.

    • Apply the piperidine analog and THP analog in a 6-point concentration-response curve (0.1 µM to 30 µM).

  • Data Acquisition & Analysis: Measure the peak tail current amplitude. Calculate fractional block relative to the vehicle control. Fit the data to a Hill equation to derive the IC₅₀. A successful scaffold hop is validated if the THP analog exhibits an IC₅₀ > 30 µM while the piperidine analog shows an IC₅₀ < 10 µM.

Protocol 2: Microsomal Stability (Intrinsic Clearance, CL )

This assay validates whether the THP ring successfully circumvents the CYP-mediated N-dealkylation/oxidation suffered by the piperidine analog.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • NADPH regenerating system (Solution A: NADP⁺, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • 0.1 M Potassium phosphate buffer (pH 7.4).

  • Internal Standard (e.g., Tolbutamide) and Positive Controls (Verapamil for high clearance, Warfarin for low clearance).

Methodology:

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM test compound (Piperidine or THP analog), and phosphate buffer.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

    • Self-Validation Control: Run a parallel incubation without NADPH to confirm that any observed depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding.

  • Time-Course Sampling: At

    
     minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the internal standard to quench the reaction and precipitate proteins.
    
  • Sample Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound area ratio versus time. Calculate the elimination rate constant (

    
    ). Derive intrinsic clearance:
    
    
    
    
    A successful hop is validated when the THP analog demonstrates a significantly lower CL
    
    
    compared to the piperidine analog, confirming resistance to N-oxidation.

References

  • Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. ACS Publications.
  • Small Molecule Highlights #23 – March 2024. Dalriada Drug Discovery.
  • In Silico Enabled Discovery of KAI-11101, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury. ChemRxiv.
  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. PMC - NIH.

Sources

The Stability and Handling of Boc-Protected Amino Alcohols in Ambient Conditions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis, medicinal chemistry, and peptide drug development, tert-butyloxycarbonyl (Boc) protected amino alcohols serve as indispensable bifunctional building blocks[1]. The strategic utility of the Boc group lies in its orthogonal stability profile: it is highly resistant to basic, nucleophilic, and reductive environments, yet selectively labile under acidic conditions[2][3].

This whitepaper provides an in-depth mechanistic analysis of the stability of Boc-protected amino alcohols under ambient conditions. It details their degradation pathways, physical storage requirements, and self-validating experimental protocols for their synthesis and controlled deprotection, ensuring high-fidelity results for researchers and drug development professionals.

Chemical Stability Profile in Ambient Conditions

Under standard ambient conditions (20–25 °C, 1 atm, neutral pH), Boc-protected amino alcohols exhibit exceptional thermodynamic and kinetic stability. This stability is dictated by the electronic and steric properties of the carbamate linkage.

Resistance to Bases and Nucleophiles

The Boc group is inherently stable in basic media[2]. Causality for this stability is twofold:

  • Electronic Resonance: The lone pair of electrons on the carbamate nitrogen atom delocalizes into the adjacent carbonyl group. This resonance significantly reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack (e.g., by hydroxide ions)[2].

  • Steric Hindrance: The bulky tert-butyl moiety acts as a physical shield, sterically blocking the trajectory of incoming nucleophiles[2].

Consequently, Boc-amino alcohols can be safely stored in ambient air and are fully compatible with downstream synthetic transformations requiring strong bases or nucleophiles.

Stability to Catalytic Hydrogenation

Unlike the benzyloxycarbonyl (Cbz) protecting group, which is readily cleaved by hydrogenolysis, the Boc group is completely stable to catalytic hydrogenation (e.g., H2 with Pd/C)[3][4]. This allows for the selective reduction of other functional groups within a complex molecule without compromising the Boc-protected amine.

Thermal and Photolytic Stability

At ambient temperatures, thermal degradation of the Boc group is non-existent. Thermal deprotection typically requires extreme conditions (e.g., continuous flow reactors heated to 300 °C)[5]. Furthermore, the carbamate linkage does not absorb strongly in the near-UV or visible spectrum, rendering Boc-amino alcohols photostable under standard laboratory lighting.

Degradation Pathways and Mechanisms

While highly stable under neutral and basic conditions, the primary vulnerability of Boc-amino alcohols during long-term storage or handling is exposure to acidic microenvironments (e.g., acidic vapors in chemical storage cabinets).

Acid-Catalyzed Solvolysis

The Boc group is progressively labile as the acidity of the medium increases[4][6]. If exposed to trace acids over prolonged periods, the following degradation mechanism occurs[2][7]:

  • Protonation: The carbonyl oxygen of the carbamate is protonated.

  • Cleavage: The tert-butyl-oxygen bond cleaves, generating a highly reactive tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decomposes into carbon dioxide gas and the free amino alcohol.

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection.

Intramolecular Side Reactions

Because Boc-amino alcohols possess both a protected amine and a free hydroxyl group, they are theoretically susceptible to intramolecular cyclization to form oxazolidinones. However, this reaction does not occur spontaneously under ambient storage. It typically requires harsh basic activation of the hydroxyl group or specific coupling reagents[8].

Quantitative Stability Data

To facilitate quick reference during experimental design, the stability of Boc-amino alcohols across various conditions is summarized below.

Environmental ConditionReagent / ParameterStability StatusEstimated Half-Life / Outcome
Ambient Storage 25 °C, Neutral pH, DryHighly Stable > 2 years (Solid state)
Basic Media NaOH, NaHCO3, Et3NHighly Stable Indefinite at 25 °C[2]
Nucleophilic Media Hydrazine, AminesHighly Stable Indefinite at 25 °C[3]
Reductive Media H2 / Pd/C, NaBH4Highly Stable Indefinite at 25 °C[3][4]
Mild Acid pH 4-6Moderately Stable Days to Weeks (Requires monitoring)
Strong Acid 20-50% TFA in DCMLabile < 30 minutes (Complete deprotection)[2]
Thermal Stress > 150 °CLabile Rapid thermal degradation[5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Synthesis of Boc-Amino Alcohols (Alcohol-Accelerated Method)

Traditionally, Boc protection requires a base. However, using alcoholic solvents (like methanol) dramatically accelerates the reaction for challenging amines via hydrogen-bond stabilization of the transition state, eliminating the need for a base[9].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting amino alcohol (10 mmol) in 20 mL of anhydrous Methanol (MeOH).

  • Reagent Addition: Cool the solution to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O) (10.5 mmol, 1.05 eq) dropwise to prevent thermal runaway from the exothermic reaction.

  • Reaction: Remove the ice bath and stir at ambient temperature (25 °C) for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (ninhydrin-positive, purple spot) and the appearance of the Boc-product (ninhydrin-negative until heated strongly) validates completion.

  • Workup: Concentrate the mixture in vacuo. Redissolve in Ethyl Acetate (50 mL), wash with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure Boc-amino alcohol[1].

Figure 2: Base-free, alcohol-accelerated synthesis workflow for Boc-amino alcohols.

Controlled Deprotection Protocol

When the Boc group must be removed, utilizing a scavenger prevents the generated tert-butyl carbocation from alkylating the free hydroxyl group or other nucleophilic side chains[2][8].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-amino alcohol (5 mmol) in Dichloromethane (DCM) (10 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (5.5 mmol, 1.1 eq) as a carbocation scavenger[2].

  • Acidification: Cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (10 mL) to achieve a 50% v/v solution[2][].

  • Reaction: Stir at ambient temperature for 1 hour. Gas evolution (CO2) will be observed.

  • Validation: Analyze via LC-MS. The mass shift corresponding to the loss of the Boc group (-100 Da) confirms deprotection.

  • Isolation: Evaporate the solvent under a stream of N2. Triturate the resulting TFA-salt with cold diethyl ether to precipitate the pure amino alcohol salt.

Storage Recommendations

To maximize the shelf-life of Boc-protected amino alcohols, adhere to the following storage parameters:

  • Temperature: Store at 2–8 °C (refrigeration) for long-term storage to prevent any slow, thermodynamically driven degradation, though ambient storage is acceptable for active use.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the compound is highly hygroscopic.

  • Container: Use tightly sealed, amber glass vials to protect from ambient moisture and potential acidic laboratory vapors.

References

Sources

logP and hydrophobicity of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the physicochemical properties of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol , focusing on its hydrophobicity, partition coefficient (logP), and the rigorous experimental methodologies required to validate these parameters in a drug discovery setting.

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving drug solubility, reducing off-target toxicity, and enhancing metabolic stability. The molecule 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (Chemical Formula: C₁₂H₂₃NO₄, Molecular Weight: 245.31 g/mol [1]) represents a highly optimized, sp3-rich building block.

Featuring a geminally disubstituted tetrahydropyran (THP) core, this scaffold presents a unique physicochemical profile. The juxtaposition of a hydrophilic hydroxymethyl group and a lipophilic, sterically bulky tert-butyloxycarbonyl (Boc)-protected amine at the C4 position creates an amphiphilic micro-environment. Understanding and experimentally validating the logP of this intermediate is paramount, as it dictates the lipophilic efficiency (LipE) and ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream Active Pharmaceutical Ingredients (APIs).

Structural Deconstruction & Hydrophobicity Profiling

Hydrophobicity is not a monolithic property; it is the vector sum of individual molecular fragments. For this specific molecule, the partition coefficient (logP) is governed by three distinct structural domains:

  • The Tetrahydropyran (THP) Core: Provides a rigid, sp3-hybridized ring. The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), imparting slight hydrophilicity compared to a cyclohexane analog.

  • The Hydroxymethyl (-CH₂OH) Group: Acts as both a strong Hydrogen Bond Donor (HBD) and HBA. This group significantly lowers the overall logP and increases the Topological Polar Surface Area (TPSA), driving aqueous solubility.

  • The Boc-Aminomethyl (-CH₂-NH-Boc) Group: The carbamate linkage provides HBD/HBA capabilities, but the massive steric bulk of the tert-butyl group dominates this fragment, driving a strong lipophilic shift.

Quantitative Fragment Analysis
Structural FragmentPhysicochemical RoleEstimated logP ContributionTPSA Contribution (Ų)
Tetrahydropyran (THP) Core sp3 Scaffold+0.309.23
-CH₂OH H-Bond Donor/Acceptor-0.6520.23
-CH₂-NH-Boc Lipophilic Bulk / HBD+1.4538.33
Intact Molecule Net ADME Profile ~ +1.10 67.79

Note: Fragment contributions are estimated using standard computational Crippen fragmentation rules. The net logP of ~1.10 places this scaffold well within the ideal range for oral bioavailability defined by Lipinski’s Rule of Five.

G Molecule 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (Target Scaffold) THP Tetrahydropyran (THP) Core Ether Oxygen (HBA) Slightly Hydrophilic Molecule->THP Hydroxymethyl -CH2OH Group Strong HBD/HBA Hydrophilic Shift (↓ logP) Molecule->Hydroxymethyl Boc Boc-Aminomethyl Group Bulky tert-butyl Lipophilic Shift (↑ logP) Molecule->Boc NetLogP Net Partition Coefficient (logP) Estimated Range: 0.8 - 1.5 THP->NetLogP Hydroxymethyl->NetLogP Boc->NetLogP

Fig 1: Structural deconstruction of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol and logP impact.

Experimental Protocols for logP Determination

While computational models (cLogP) provide excellent baseline estimates, the amphiphilic nature of geminally disubstituted THPs requires rigorous experimental validation. Below are two self-validating protocols designed specifically for this molecule.

Protocol A: RP-HPLC Determination (Preferred Method)

Because the molecule possesses both a highly polar head (-OH) and a highly non-polar tail (tert-butyl), it can act as a mild surfactant, complicating phase-separation in traditional shake-flask methods. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adhering to OECD Test Guideline 117, is the preferred methodology.

Causality & Design Choices: The Boc protecting group is highly sensitive to acidic conditions (which trigger deprotection to the free amine). Therefore, the mobile phase must be buffered to a neutral pH (7.4) to ensure the molecule remains entirely intact and un-ionized during the run.

Step-by-Step Workflow:

  • Reference Standard Calibration: Select 6 reference compounds with known logP values flanking the estimated logP of 1.10 (e.g., Aniline logP 0.9, Benzyl alcohol logP 1.1, Benzene logP 2.1).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (50:50 v/v). Buffer the aqueous phase with 10 mM ammonium acetate adjusted to pH 7.4. (Isocratic elution is strictly required to maintain a linear relationship between retention and hydrophobicity).

  • Chromatographic Execution: Inject 10 µL of the analyte and references onto a standard C18 column (150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Dead-Time Determination: Inject an unretained marker (e.g., thiourea) to precisely define the column dead time (

    
    ).
    
  • Self-Validation & Calculation: Calculate the capacity factor

    
    . The system validates itself if the linear regression of 
    
    
    
    vs. known
    
    
    of the references yields an
    
    
    . The analyte's logP is then interpolated from this curve.

Workflow Prep Sample Prep MeOH/H2O HPLC RP-HPLC C18, pH 7.4 Prep->HPLC Calib Calibration OECD 117 Refs Calib->HPLC Capacity Calculate Capacity Factor (k') HPLC->Capacity LogP Derive logP Linear Regression Capacity->LogP

Fig 2: Self-validating RP-HPLC workflow for determining the partition coefficient (logP).

Protocol B: Shake-Flask Method (Orthogonal Validation)

To provide orthogonal validation, the classical Shake-Flask method (OECD Test Guideline 107) can be employed.

Causality & Design Choices: Because of the molecule's potential to form micro-emulsions at the octanol-water interface, rigorous centrifugation is introduced as a mandatory step to ensure absolute phase separation.

Step-by-Step Workflow:

  • Solvent Pre-saturation: Stir 1-octanol and pH 7.4 ammonium acetate buffer together for 24 hours. (Causality: This prevents mutual solubility volume shifts during the actual experiment, which would skew concentration calculations).

  • Partitioning: Dissolve 5.0 mg of the compound in 10 mL of the pre-saturated 1-octanol. Add 10 mL of the pre-saturated aqueous buffer.

  • Equilibration: Agitate the biphasic system at 100 rpm for 60 minutes at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Emulsion Breaking: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions formed by the amphiphilic Boc/Hydroxyl groups.

  • Self-Validation (Mass Balance): Quantify the concentration in both phases (

    
     and 
    
    
    
    ) using LC-MS. The system is self-validating only if
    
    
    . A mass balance failure indicates analyte degradation or glassware adsorption, invalidating the run. Calculate
    
    
    .

Implications for Pharmacokinetics & Drug Design

The physicochemical profile of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol makes it a highly privileged scaffold in drug design:

  • Optimal Lipophilicity: With an estimated logP of ~1.10, this building block resides in the "sweet spot" for oral absorption. It is lipophilic enough to permeate phospholipid bilayers but hydrophilic enough to maintain excellent aqueous solubility in the gastrointestinal tract.

  • Metabolic Shielding: The geminal disubstitution at the C4 position creates significant steric hindrance. This structural crowding protects the adjacent hydroxymethyl group from rapid Phase II metabolism (e.g., glucuronidation), thereby prolonging the half-life of the resulting API.

  • Permeability: The TPSA of ~67.8 Ų is well below the 90 Ų threshold typically required for Blood-Brain Barrier (BBB) penetration, suggesting that derivatives of this scaffold could be engineered for either CNS or peripheral targets depending on subsequent functionalization.

References

  • National Center for Biotechnology Information (NCBI). "Computed Properties of C12H23NO4 Isomers". PubChem Database. Retrieved from: [Link]

  • OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from: [Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from: [Link]

Sources

Methodological & Application

Chemoselective Oxidation of Sterically Hindered N-Boc Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Strategic Rationale

The transformation of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol to its corresponding aldehyde (4-[(Boc-amino)methyl]tetrahydropyran-4-carboxaldehyde) represents a critical synthetic node in the development of spirocyclic pharmacophores and complex peptidomimetics.

As an Application Scientist, it is vital to recognize that this is not a standard primary alcohol oxidation. The substrate presents two distinct chemical challenges that dictate our tactical approach:

  • Neopentyl-Like Steric Hindrance: The primary hydroxyl group (-CH₂OH) is attached to C4 of the tetrahydropyran (THP) ring, which is a fully substituted quaternary carbon. This steric bulk significantly retards the rate of nucleophilic attack by the alcohol onto the oxidizing species.

  • Acid-Sensitive Protecting Group: The presence of the tert-butoxycarbonyl (Boc) group strictly precludes the use of strongly acidic oxidants (e.g., Jones reagent), which would trigger rapid deprotection, leading to water-soluble amine salts and catastrophic yield loss [1].

To navigate these constraints, the oxidation must be driven by highly electrophilic, yet pH-neutral or mildly basic reagents.

Comparative Oxidation Matrix

To establish a self-validating protocol, we must first evaluate the thermodynamic and operational profiles of the most viable oxidation methodologies.

Oxidation MethodReagentsOperating TempYield ProfileBoc StabilityScalability
Dess-Martin (DMP) DMP, CH₂Cl₂, NaHCO₃0 °C to RT>90%ExcellentModerate (Cost/Safety limits >100g)
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to RT80-85%ExcellentHigh (Preferred for process scale)
TEMPO / BAIB TEMPO (cat.), BAIBRT70-80%GoodHigh (Green chemistry alternative)

Data Synthesis: For discovery-scale synthesis (<50 grams), is the undisputed gold standard due to its operational simplicity, lack of epimerization risks, and mild reaction conditions [2]. For larger process-scale campaigns, the is preferred to avoid the shock-sensitivity and high molecular weight waste associated with hypervalent iodine reagents [3].

Mechanistic Causality of Hypervalent Iodine Oxidation

Understanding the mechanism of DMP is essential for troubleshooting. The reaction does not proceed via radical intermediates; rather, it relies on a discrete ligand exchange followed by a concerted elimination. Because our THP-substrate is sterically hindered (neopentyl-like), the initial Ligand Exchange step is rate-limiting. This causality explains why we must use an excess of DMP (1.5 equivalents) compared to the standard 1.1 equivalents used for unhindered alcohols.

DMP_Mechanism Iodine Dess-Martin Periodinane [Iodine(V) Precursor] Exchange Ligand Exchange (Neopentyl-OH displaces Acetate) Iodine->Exchange Intermediate Alkoxyperiodinane Intermediate Exchange->Intermediate Base Intramolecular Deprotonation (Acetate acts as base) Intermediate->Base Elimination Concerted Elimination (I-O bond cleavage) Base->Elimination Aldehyde Target THP Aldehyde + Iodine(III) Byproduct Elimination->Aldehyde

Mechanistic pathway of DMP oxidation highlighting ligand exchange and elimination.

Experimental Protocols

Protocol A: Discovery-Scale DMP Oxidation (Primary Recommendation)

This protocol is engineered as a self-validating system. The inclusion of sodium bicarbonate (NaHCO₃) is not optional; it neutralizes the acetic acid byproduct generated during the ligand exchange, ensuring the Boc group remains intact.

Materials:

  • 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (1.0 eq)

  • Dess-Martin Periodinane (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) (0.1 M relative to substrate)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add DMP (1.5 eq) portionwise over 10 minutes. Causality: Portionwise addition manages the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • Biphasic Quench (Critical Step): Dilute the reaction mixture with an equal volume of CH₂Cl₂. Pour the mixture into a rapidly stirring 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 30 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine(V) and iodine(III) byproducts into highly water-soluble iodide salts, preventing them from co-eluting with your product during extraction [4].

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate in vacuo at a temperature not exceeding 30 °C. The resulting aldehyde is prone to hydration and oligomerization; it should be used immediately in the next synthetic step or stored under Argon at -20 °C.

DMP_Workflow Substrate 1. Substrate Preparation Dissolve THP-methanol in dry CH2Cl2 (0 °C, Argon atmosphere) Reagent 2. Oxidant Addition Add DMP (1.5 eq) portionwise to manage mild exotherm Substrate->Reagent Reaction 3. Reaction Progression Warm to RT, stir 1-2 hours Monitor via TLC (KMnO4) Reagent->Reaction Quench 4. Biphasic Quench Add 1:1 sat. NaHCO3 / sat. Na2S2O3 Stir vigorously for 30 mins Reaction->Quench Workup 5. Extraction & Drying Extract with CH2Cl2, wash with brine Dry over anhydrous Na2SO4 Quench->Workup Product 6. Final Product Concentrate in vacuo (<30 °C) Yield: N-Boc-amino THP aldehyde Workup->Product

Experimental workflow for the DMP-mediated oxidation of N-Boc amino alcohols.
Protocol B: Scale-Up Swern Oxidation

For campaigns exceeding 50 grams, Swern oxidation provides a highly reliable, cost-effective alternative.

  • Activation: Cool a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ to -78 °C. Dropwise add DMSO (3.0 eq) dissolved in CH₂Cl₂. Stir for 15 minutes. Causality: Strict temperature control (< -60 °C) prevents the decomposition of the chlorosulfonium intermediate into methylthiomethyl (MTM) ethers.

  • Substrate Addition: Slowly add the THP-methanol substrate (1.0 eq) in CH₂Cl₂ dropwise over 30 minutes. Stir for 45 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water, extract with CH₂Cl₂, wash sequentially with 1M HCl (briefly, to avoid Boc cleavage), sat. NaHCO₃, and brine. Dry and concentrate.

Self-Validating Analytical Systems

To ensure the integrity of the transformation, do not rely on assumed yields. Employ the following in-process and post-process validation checks:

  • In-Process Control (TLC): The product aldehyde will be significantly less polar than the starting neopentyl alcohol. Using a 30% EtOAc/Hexanes eluent, the product will elute with a higher

    
     value.
    
  • Staining Causality: Use a KMnO₄ stain. The starting alcohol will oxidize slowly, but the target aldehyde will reduce the permanganate almost instantaneously, appearing as a bright yellow spot on a purple background.

  • Post-Reaction Validation (¹H NMR in CDCl₃):

    • Diagnostic Disappearance: The multiplet corresponding to the hydroxymethyl protons (-CH₂OH) at ~3.5–3.7 ppm must completely disappear.

    • Diagnostic Appearance: A sharp, distinct singlet must appear far downfield at ~9.5 to 9.8 ppm , confirming the presence of the aldehyde proton (-CHO).

References

  • Hili, R.; Yudin, A. K. "Making carbon-nitrogen bonds in biological and chemical synthesis". Nature Chemical Biology, 2006. URL:[Link]

  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Mild and Efficient Alternative to the Classical Swern Oxidation". The Journal of Organic Chemistry, 2001. URL:[Link]

  • Hoover, J. M.; Stahl, S. S. "Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols". Journal of the American Chemical Society, 2011. URL:[Link]

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Tetrahydropyrans in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving towards molecules with greater three-dimensional (3D) complexity to enhance biological targeting and improve physicochemical properties.[1] Spirocycles, compounds containing two rings joined by a single common atom, are exemplary of this trend. Their rigid, well-defined 3D-geometries allow for precise spatial orientation of functional groups, which can lead to significant improvements in potency, selectivity, and metabolic stability.[1][2] The introduction of a spirocyclic scaffold can reduce the conformational flexibility of a molecule, locking it into a bioactive conformation and thereby enhancing its interaction with a biological target.[3]

The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, valued for its ability to serve as a conformationally constrained, less lipophilic bioisostere of a cyclohexane ring.[4] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of contact with protein targets.[4] When combined, the spirocyclic and tetrahydropyran motifs create a powerful building block for novel therapeutic agents.

This guide details the application of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol , a versatile bifunctional building block, in the synthesis of two distinct classes of spirocyclic compounds: spiro-oxazolidinones and spiro-piperidones . These protocols are designed for researchers in drug development and organic synthesis, providing not only step-by-step instructions but also the underlying scientific rationale for key procedural choices.

Visualization of Synthetic Pathways

The following diagram illustrates the two divergent synthetic pathways from the common starting material to the target spirocyclic scaffolds.

G cluster_0 Starting Material cluster_1 Pathway 1: Spiro-Oxazolidinone Synthesis cluster_2 Pathway 2: Spiro-Piperidone Synthesis SM 4-[(Boc-amino)methyl]- tetrahydropyran-4-methanol Deprotection1 Step 1.1: Boc Deprotection SM->Deprotection1 TFA or HCl Oxidation Step 2.1: Alcohol Oxidation SM->Oxidation TEMPO/NaOCl Cyclization1 Step 1.2: CDI-Mediated Cyclization Deprotection1->Cyclization1 CDI Product1 Spiro-Oxazolidinone Cyclization1->Product1 Deprotection2 Step 2.2: Boc Deprotection Oxidation->Deprotection2 TFA or HCl Cyclization2 Step 2.3: Intramolecular Amide Coupling Deprotection2->Cyclization2 HATU/DIPEA Product2 Spiro-Piperidone Cyclization2->Product2

Caption: Divergent synthetic routes to spiro-oxazolidinone and spiro-piperidone.

Part 1: Synthesis of a Spiro-Oxazolidinone Scaffold

Oxazolidinones are an important class of heterocycles, famously represented by antibiotics like linezolid. The spiro-oxazolidinone scaffold prepared here offers a rigid framework for further functionalization. This protocol employs a two-step sequence: Boc deprotection followed by an intramolecular cyclization mediated by 1,1'-Carbonyldiimidazole (CDI).

Mechanistic Rationale

The synthesis proceeds via two key transformations:

  • Acid-mediated Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl) to liberate the primary amine. This step is highly efficient and typically proceeds cleanly at room temperature.

  • CDI-Mediated Cyclization: 1,1'-Carbonyldiimidazole (CDI) is an excellent reagent for this transformation as it avoids the use of hazardous reagents like phosgene.[5] The reaction mechanism involves the initial activation of the primary alcohol by CDI to form an imidazole-carboxylate intermediate. This intermediate is highly electrophilic at the carbonyl carbon. The proximate primary amine then acts as an intramolecular nucleophile, attacking the activated carbonyl and displacing an imidazole molecule to form the stable five-membered oxazolidinone ring.[6][7]

G cluster_mech1 AminoAlcohol Deprotected Amino Alcohol Activated_Alcohol Imidazole-carboxylate Intermediate AminoAlcohol->Activated_Alcohol + CDI - Imidazole-H+ CDI CDI Spiro_Product Spiro-Oxazolidinone Activated_Alcohol->Spiro_Product Intramolecular Nucleophilic Attack Imidazole Imidazole (byproduct)

Sources

Application Note: Conversion of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol to Leaving Groups for Neopentyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a highly valuable 3-dimensional scaffold utilized in Fragment-Based Drug Discovery (FBDD) to escape "flatland" in medicinal chemistry [1]. It features a tetrahydropyran (THP) ring with a quaternary carbon at the C4 position, bearing both a Boc-protected aminomethyl group and a primary hydroxymethyl group.

Converting the primary alcohol into a leaving group (LG) is a prerequisite for downstream functionalization (e.g., forming amines, ethers, or thioethers). However, this transformation is complicated by two competing factors: the extreme steric hindrance of the neopentyl-like center and the acid-sensitivity of the Boc protecting group. This application note provides a comprehensive, self-validating guide to selecting and synthesizing the optimal leaving groups for this challenging scaffold.

Mechanistic & Strategic Insights

As a Senior Application Scientist, it is critical to look beyond the basic transformation and understand the causality governing the reactivity of this specific scaffold:

  • The Neopentyl Challenge: The hydroxymethyl group is attached directly to the quaternary C4 carbon of the THP ring. This creates a neopentyl-type system. Nucleophilic substitution (SN2) at neopentyl centers is heavily restricted due to steric bulk blocking the Bürgi-Dunitz trajectory of the incoming nucleophile, preventing the formation of the required trigonal bipyramidal transition state [4]. Consequently, the leaving group must be highly competent, and downstream substitutions will require forcing conditions.

  • Boc-Group Preservation: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strong Brønsted acids. Traditional halogenation reagents (e.g., SOCl2, PBr3) generate HCl or HBr as byproducts, which rapidly cleave the Boc group. Therefore, transformations must operate under strictly mild, basic, or neutral conditions [2].

  • The Intramolecular Trap: A unique feature of this 1,3-amino alcohol derivative is the proximity of the Boc-protected amine to the neopentyl leaving group. If an excessively reactive leaving group (like a triflate) is used, or if intermolecular SN2 is too slow, the Boc carbamate oxygen can act as an internal nucleophile. This results in an undesired intramolecular cyclization, forming a stable spiro-oxazinanone and eliminating a tert-butyl cation.

G A 4-[(Boc-amino)methyl] THP-4-methanol B Neopentyl Mesylate (-OMs) A->B MsCl, DIPEA 0 °C C Neopentyl Bromide (-Br) A->C NBS, PPh3 RT D Target SN2 Product (Requires Nu:-, Heat) B->D Successful SN2 E Spiro-oxazinanone (Side Product) B->E Base / Slow SN2 C->D Successful SN2 C->E Base / Slow SN2

Workflow for leaving group conversion and subsequent neopentyl substitution pathways.

Comparative Analysis of Leaving Groups

To balance leaving group ability with scaffold stability, we summarize the quantitative and qualitative data for potential leaving groups below.

Leaving GroupReagentsReaction ConditionsYield ExpectationDownstream SN2 ReactivityScaffold Stability
Mesylate (-OMs) MsCl, DIPEA, DCM0 °C to RT, 2 h85–95%Moderate (Requires heat)High (Stable to silica chromatography)
Tosylate (-OTs) TsCl, PyridineRT to 40 °C, 12 h70–80%ModerateVery High
Bromide (-Br) NBS, PPh3, DCM0 °C to RT, 4 h75–90%GoodModerate (Light sensitive)
Triflate (-OTf) Tf2O, 2,6-Lutidine-78 °CN/A (Cyclizes)Extremely HighLow (Spontaneous intramolecular cyclization)

Validated Experimental Protocols

Protocol A: Mild Mesylation (Formation of the O-Mesylate)

Causality & Design: Mesyl chloride (MsCl) is paired with N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (Et3N). DIPEA is bulkier and less nucleophilic, which minimizes the risk of quaternary ammonium salt formation with the resulting neopentyl mesylate, ensuring a cleaner reaction profile [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol) to the stirring solution. Cool the reaction flask to 0 °C using an ice-water bath.

  • Activation: Dilute Methanesulfonyl chloride (MsCl, 1.5 eq, 15 mmol) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (RT) for 1.5 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a new, higher Rf spot. Stain with KMnO4. Do not use harsh heating with Ninhydrin to avoid false-positive Boc degradation.

  • Self-Validation & Workup: Quench the reaction with saturated aqueous NaHCO3 (equal volume). The evolution of CO2 gas validates the neutralization of excess MsCl and HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude neopentyl mesylate is typically >95% pure and can be used directly in the next step.

Protocol B: Modified Appel Bromination (NBS/PPh3)

Causality & Design: Traditional Appel conditions (CBr4/PPh3) can sometimes be harsh. Recent methodologies demonstrate that N-bromosuccinimide (NBS) and Triphenylphosphine (PPh3) provide an exceptionally mild deoxybromination specifically optimized to preserve Boc-protected amino alcohols while efficiently converting neopentyl systems [2].

G N1 PPh3 + NBS N2 Bromophosphonium Intermediate [Ph3P-Br]+ Succinimide- N1->N2 Halogen transfer N3 Alcohol Activation R-CH2-O-PPh3+ N2->N3 Neopentyl alcohol attacks P N4 Sterically Hindered SN2 Br- attacks neopentyl carbon N3->N4 Succinimide-assisted N5 Boc-Amino Neopentyl Bromide + OPPh3 N4->N5 Displacement of OPPh3

Mechanism of modified Appel deoxybromination using NBS and PPh3 on neopentyl alcohols.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq, 10 mmol) and Triphenylphosphine (PPh3, 1.3 eq, 13 mmol) in anhydrous DCM (0.15 M) at 0 °C under argon.

  • Halogenation: Add N-bromosuccinimide (NBS, 2.0 eq, 20 mmol) in small portions over 10 minutes. The solution will briefly turn yellow as the bromophosphonium intermediate forms.

  • Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and stir at RT for 2.5 to 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The product mass will exhibit a characteristic 1:1 isotopic doublet (M and M+2) indicative of the incorporated bromine atom.

  • Self-Validation & Workup: Concentrate the reaction mixture to roughly 20% of its original volume. Slowly add cold diethyl ether/hexanes (1:1). This step acts as a self-validating purification: Triphenylphosphine oxide (TPPO) and succinimide will precipitate as white solids. Filter the solids through a Celite pad and concentrate the filtrate. Purify the residue via flash column chromatography to yield the pure neopentyl bromide.

Guidelines for Downstream SN2 Substitution

Because the resulting mesylate or bromide is situated on a neopentyl carbon, standard SN2 conditions will likely fail or result in the recovery of starting material. To force the substitution:

  • Solvent: Utilize highly polar aprotic solvents (DMF, DMSO, or NMP) to strip the solvation shell from the nucleophile, maximizing its energy.

  • Nucleophile Selection: Use small, linear, highly reactive nucleophiles. Azide (NaN3) or cyanide (KCN) are ideal. Bulky nucleophiles (like secondary amines) will not react.

  • Thermal Activation: Elevate temperatures (80–120 °C). However, monitor the reaction closely via LC-MS. If the temperature is too high, the Boc group will mediate the intramolecular cyclization described in Section 2.

  • Alternative Strategy: If nucleophilic substitution remains completely intractable due to sterics, consider oxidizing the original alcohol to an aldehyde (e.g., via Swern or Dess-Martin oxidation) followed by reductive amination[1].

References

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space Source: White Rose eTheses Online URL:[Link]

  • N-bromosuccinimide promoted synthesis of b-amino bromides under Appel reaction condition Source: Taylor & Francis Online URL:[Link]

  • US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds Source: Google Patents URL
  • Synthesis of cyclodextrin derivatives suitable for binding to solid supports Source: Charles University Digital Repository URL:[Link]

applications of 4,4-disubstituted tetrahydropyrans in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 4,4-Disubstituted Tetrahydropyrans in Modern Drug Discovery

Introduction: The Rationale for Tetrahydropyran (THP) Scaffolds

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. The tetrahydropyran (THP) ring—a rigidified form of a linear ether—has emerged as a highly versatile structural motif. As a bioisostere for both cyclohexane and piperidine rings, the THP moiety offers a unique combination of physicochemical benefits: it lowers lipophilicity compared to its carbocyclic counterparts, provides a polar oxygen atom capable of acting as a hydrogen bond acceptor, and structurally restricts conformational entropy to enhance target binding affinity [1].

Specifically, 4,4-disubstituted tetrahydropyrans have garnered significant attention. By establishing a quaternary carbon center at the 4-position, medicinal chemists can project functional groups into distinct vectors within a target's binding pocket. This topology is particularly critical in the development of spirocycles, kinase inhibitors, and G-protein-coupled receptor (GPCR) antagonists [2].

Strategic Application: Mitigating hERG Liability via Bioisosterism

A persistent challenge in drug development is drug-induced cardiotoxicity, primarily driven by the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel pore is notoriously promiscuous, frequently trapping molecules that contain basic amine centers—such as the 4,4-disubstituted piperidines commonly found in early-stage lead compounds [4].

To circumvent this, replacing the piperidine ring with a tetrahydropyran ring is a field-proven strategy. The THP ring eliminates the basic nitrogen, thereby abolishing the zwitterionic character or high pKa that drives hERG binding. Simultaneously, the oxygen heteroatom maintains the ring's structural integrity and hydration profile. This exact strategy was pivotal in the optimization of CCR2 and CCR5 receptor antagonists, where piperidine-based candidates exhibited severe cardiovascular risks that were successfully engineered out by transitioning to THP and spiro-THP derivatives [3].

G Start Lead Compound (4,4-Disubstituted Piperidine) Issue High hERG Liability (Basic Nitrogen binds channel pore) Start->Issue Strategy Bioisosteric Replacement (Piperidine -> Tetrahydropyran) Issue->Strategy Result1 Elimination of Basic Center Strategy->Result1 Result2 Introduction of H-Bond Acceptor (Oxygen) Strategy->Result2 Result3 Modulation of Lipophilicity (LogD) Strategy->Result3 Final Optimized Clinical Candidate (Reduced Cardiotoxicity, Retained Target Affinity) Result1->Final Result2->Final Result3->Final

Logical workflow for mitigating hERG cardiotoxicity using tetrahydropyran bioisosterism.

Physicochemical Profiling: Piperidine vs. Tetrahydropyran

The substitution of a nitrogen atom for an oxygen atom fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of a molecule. The table below summarizes the typical quantitative shifts observed when transitioning from a 4,4-disubstituted piperidine to a 4,4-disubstituted THP in GPCR antagonist campaigns [1, 3, 4].

Parameter4,4-Disubstituted Piperidine4,4-Disubstituted TetrahydropyranMechanistic Causality
Basicity (pKa) High (~9.0 - 10.5)Neutral (Non-basic)Removal of the secondary/tertiary amine eliminates protonation at physiological pH.
hERG IC₅₀ Potent inhibitor (< 1 µM)Weak/Inactive (> 30 µM)Lack of a positively charged center prevents interaction with aromatic residues (Tyr652, Phe656) in the hERG pore.
Lipophilicity (LogD) Highly pH-dependentStable across pH rangeThe ether oxygen lowers overall lipophilicity compared to a carbocycle, but lacks the extreme pH sensitivity of an amine.
Target Affinity High (Ionic interactions)High (H-bond / Dipole interactions)The THP oxygen acts as a rigidified hydrogen bond acceptor, substituting for the ionic bonds formed by piperidine.

Core Synthetic Methodologies

The efficient and scalable synthesis of 4,4-disubstituted tetrahydropyrans is crucial for structure-activity relationship (SAR) exploration. Two primary pathways dominate the field:

  • Ketone Functionalization: Utilizing tetrahydro-4H-pyran-4-one as a precursor. Nucleophilic addition (e.g., Grignard reagents) to the ketone yields a tertiary alcohol, which can be further functionalized via cross-coupling or cyanation [2].

  • Double Alkylation (De Novo Ring Formation): The one-pot cyclization of an active methylene compound with bis(2-chloroethyl) ether. This approach is highly favored for its atom economy and direct generation of the quaternary center.

Standard Operating Procedure: Synthesis of 4-Aryl-4-cyanotetrahydropyran via Double Alkylation

This protocol details the synthesis of a 4,4-disubstituted THP ring using a benzylic nitrile. The causality behind this method lies in the sequential nature of the base-mediated alkylation: the first intermolecular Sₙ2 reaction is followed by a rapid, entropically favored 6-exo-tet intramolecular cyclization.

Materials Required:

  • Benzyl cyanide derivative (1.0 equiv)

  • Bis(2-chloroethyl) ether (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Protocol:

  • Preparation of the Carbanion: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend NaH (2.5 equiv) in anhydrous DMF (0.2 M relative to starting material) and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent the runaway exothermic deprotonation and to minimize the self-condensation of the benzylic nitrile.

  • Activation: Slowly add the benzyl cyanide derivative (1.0 equiv) dropwise. Stir for 30 minutes at 0 °C.

    • Self-Validation: The reaction will effervesce (H₂ gas evolution) and typically develop a deep yellow/orange color, confirming the formation of the benzylic carbanion.

  • Cyclization Cascade: Add bis(2-chloroethyl) ether (1.1 equiv) dropwise to the activated mixture. Gradually warm the reaction to room temperature, then heat to 60 °C for 4–6 hours.

    • Causality: The elevated temperature provides the activation energy required for the second, sterically hindered intramolecular Sₙ2 displacement that closes the six-membered THP ring.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material should be completely consumed, replaced by a single, more polar UV-active spot.

  • Quenching and Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize excess NaH. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers extensively with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification & Analytical Validation: Concentrate the crude product under reduced pressure and purify via flash column chromatography.

    • Self-Validation: In ¹H NMR (CDCl₃), the complete disappearance of the benzylic -CH₂- singlet (~3.7 ppm) and the appearance of two distinct symmetrical multiplets at ~2.0 ppm (equatorial protons) and ~4.0 ppm (axial protons adjacent to the ether oxygen) unequivocally confirm the successful formation of the 4,4-disubstituted THP ring.

G Step1 Step 1: Deprotonation NaH + Active Methylene (e.g., Benzyl cyanide) Solvent: DMF, 0°C Step2 Step 2: First Alkylation Addition of bis(2-chloroethyl) ether Formation of mono-alkylated intermediate Step1->Step2 Step3 Step 3: Cyclization Second deprotonation & intramolecular SN2 Formation of THP ring Step2->Step3 Step4 Step 4: Workup & Isolation Quench with H2O, Extract with EtOAc Purification via Column Chromatography Step3->Step4 Validation Validation 1H NMR (THP multiplets at 2.0 & 4.0 ppm) LC-MS confirmation of [M+H]+ Step4->Validation

Step-by-step synthetic workflow for 4,4-disubstituted tetrahydropyrans via double alkylation.

Conclusion

The strategic incorporation of 4,4-disubstituted tetrahydropyrans represents a masterclass in bioisosteric design. By understanding the causal relationship between molecular topology and biological off-targets, researchers can utilize the THP scaffold to rescue failing piperidine-based leads, drastically improving safety profiles without sacrificing target efficacy. Whether operating out of drug discovery hubs in Japan or global pharmaceutical centers, mastering the chemical synthesis and pharmacological application of this versatile heterocycle is an indispensable skill for modern medicinal chemists.

References

  • Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview National Institutes of Health (PMC) URL:[Link]

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design UCLouvain URL:[Link]

Application Note: Optimized Reaction Conditions for the Esterification of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Overcoming neopentyl steric hindrance while preserving acid-sensitive protecting groups.

Introduction & Mechanistic Rationale

The molecule 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a highly valuable, conformationally constrained building block in medicinal chemistry, often utilized to synthesize spirocyclic scaffolds or peptidomimetics. However, coupling this substrate with carboxylic acids presents a classic synthetic dichotomy:

  • Extreme Steric Hindrance: The primary hydroxyl group (-CH₂OH) is attached directly to the C4 position of the tetrahydropyran (THP) ring. Because C4 is a quaternary carbon, this substrate is classified as a neopentyl-type alcohol. The bulky THP ring and the adjacent (Boc-amino)methyl arm block the Bürgi-Dunitz trajectory required for nucleophilic attack on an activated carbonyl[1].

  • Acid Sensitivity: The presence of the tert-butoxycarbonyl (Boc) protecting group strictly prohibits the use of traditional acidic esterification methods (e.g., Fischer esterification or strong Lewis acids). Exposure to these conditions will result in rapid Boc cleavage and catastrophic side reactions[2].

To successfully couple this hindered alcohol, the chosen methodology must generate a highly electrophilic acylating agent capable of overcoming the neopentyl steric bulk, while operating under mild, basic conditions to ensure complete Boc preservation.

Comparative Evaluation of Coupling Strategies

Standard peptide coupling conditions (e.g., EDC/HOBt) are generally too mild to drive the esterification of neopentyl alcohols. Instead, highly activated intermediates must be utilized.

Coupling StrategyActivating ReagentsBoc StabilitySteric ToleranceRelative Yield
Yamaguchi Esterification TCBC, Et₃N, DMAPExcellentHigh >80%
Modified Steglich EDC·HCl, DMAP (1.5 eq)ExcellentModerate50–75%
Acid Chloride R-COCl, Pyridine, DMAPExcellentModerate40–60%
Fischer (Acidic) H₂SO₄ or TsOH, HeatPoor (Cleaved) Low<10%
Causality of Experimental Choices
  • Why Stoichiometric DMAP? In a standard Steglich esterification, 4-dimethylaminopyridine (DMAP) is used in catalytic amounts (5–10 mol%)[3]. However, because neopentyl alcohols attack the O-acylisourea intermediate at a severely retarded rate, the intermediate undergoes a deleterious 1,3-rearrangement into an unreactive N-acylurea[2]. By utilizing a stoichiometric excess of DMAP, the O-acylisourea is rapidly and irreversibly trapped as an N-acylpyridinium salt. This species cannot rearrange and acts as a potent acylating agent for the hindered alcohol.

  • Why Yamaguchi for Highly Hindered Acids? If the carboxylic acid partner is also sterically hindered (e.g., an α,α-disubstituted acid), the modified Steglich method may stall. The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[4]. The extreme steric bulk of the trichlorophenyl ring prevents the alcohol from attacking the wrong carbonyl, directing the neopentyl alcohol exclusively to the desired acyl group with high regioselectivity[5].

Experimental Protocols

Protocol A: Yamaguchi Esterification (Recommended for Complex/Hindered Acids)

This protocol separates the activation of the carboxylic acid from the nucleophilic attack, minimizing side reactions and maximizing yield[4].

Materials:

  • Carboxylic Acid (1.1 eq)

  • 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • DMAP (1.5 eq)

  • Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 mmol) and Et₃N (1.5 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add TCBC (1.1 mmol) dropwise.

  • Stir the mixture at room temperature for 1–2 hours to ensure complete formation of the mixed anhydride.

  • Coupling: In a separate flask, dissolve the neopentyl alcohol substrate (1.0 mmol) and DMAP (1.5 mmol) in anhydrous toluene (5 mL).

  • Transfer the mixed anhydride solution into the alcohol/DMAP solution. (Note: Do not filter the Et₃N·HCl salts unless they severely impede stirring).

  • Stir the combined mixture at room temperature for 16–24 hours. For exceptionally hindered acids, heat gently to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Self-Validation & Quality Control:

  • Visual Cue: During Step 3, the precipitation of triethylamine hydrochloride (Et₃N·HCl) as a dense white solid acts as an internal visual confirmation that the TCBC activation step is proceeding successfully. If no precipitate forms, verify the integrity of the TCBC reagent.

  • Analytical Cue: Upon LC-MS analysis of the final product, Boc-protected compounds typically exhibit an in-source fragmentation corresponding to the loss of a tert-butyl group ([M+H-56]⁺) or the entire Boc group ([M+H-100]⁺).

Protocol B: Modified Steglich Esterification (Recommended for Simple Acids)

This protocol is highly efficient for primary, secondary, or unhindered aromatic carboxylic acids, utilizing an elevated DMAP loading to force the reaction[3].

Materials:

  • Carboxylic Acid (1.2 eq)

  • 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (1.0 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initialization: Dissolve the carboxylic acid (1.2 mmol), the neopentyl alcohol substrate (1.0 mmol), and DMAP (1.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.5 mmol) in a single portion. (EDC is preferred over DCC to facilitate the removal of the resulting urea byproduct during aqueous workup).

  • Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

  • Workup: Dilute the mixture with additional DCM (15 mL). Wash sequentially with 5% aqueous citric acid (10 mL) to remove DMAP, saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control:

  • Visual Cue: Unlike DCC, which forms an insoluble precipitate, the urea byproduct of EDC is highly soluble in water. The self-validation here occurs during the 5% citric acid wash—if the organic layer fails to clarify, or if TLC shows unreacted neopentyl alcohol, the DMAP loading may need to be increased to 2.0 eq to outcompete the N-acylurea rearrangement[2].

Reaction Workflow & Decision Tree

G Start Substrate: 4-[(Boc-amino)methyl]THP-4-methanol AcidType Carboxylic Acid Steric Profile? Start->AcidType Acidic Fischer / Acid Catalysis Start->Acidic Avoid Yamaguchi Yamaguchi Esterification (TCBC, Et3N, DMAP) AcidType->Yamaguchi High Hindrance Steglich Modified Steglich (EDC·HCl, Stoichiometric DMAP) AcidType->Steglich Low/Mod Hindrance Success1 Optimal Yield Boc Preserved Yamaguchi->Success1 Success2 Good Yield Boc Preserved Steglich->Success2 Failure Boc Cleavage (Failed Reaction) Acidic->Failure

Decision tree for selecting coupling conditions based on carboxylic acid steric hindrance.

References

  • [3] Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at:

  • [2] Wikipedia. Steglich esterification. Available at:

  • [4] Wikipedia. Yamaguchi esterification. Available at:

  • [5] PMC (Frontiers). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at:

  • [1] Thieme Connect. Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). Available at:

Sources

Advanced Design of Peptidomimetics Utilizing the 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and conformational flexibility[1]. The introduction of unnatural, conformationally restricted scaffolds is a proven strategy to enhance both target affinity and pharmacokinetic profiles. This application note details the mechanistic rationale, structural advantages, and synthetic protocols for utilizing 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol as a privileged building block in peptidomimetic design. By leveraging the unique steric and electronic properties of the gem-disubstituted tetrahydropyran (THP) ring, researchers can engineer highly stable, target-specific therapeutic agents[2].

Mechanistic Rationale: The Tetrahydropyran (THP) Advantage

The design of a peptidomimetic requires a delicate balance between conformational rigidity and physicochemical viability. The 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol scaffold provides a unique solution to this challenge through three primary mechanisms:

  • Conformational Restriction via Geminal Disubstitution : The C4 position of the THP ring features both an aminomethyl group and a hydroxymethyl group. This quaternary carbon center severely restricts the rotational degrees of freedom (

    
     and 
    
    
    
    dihedral angle equivalents) of the backbone. When incorporated into a peptide chain, this steric bulk forces the backbone into highly defined geometries, strongly inducing
    
    
    -turn or helical motifs depending on the adjacent residues[3].
  • Enhanced Aqueous Solubility : Unlike highly lipophilic cyclohexane-based scaffolds, the THP ring incorporates an ether oxygen. This heteroatom acts as a built-in hydrogen bond acceptor, improving the aqueous solubility of the resulting peptidomimetic and allowing it to mimic the hydration shell of natural peptides.

  • Proteolytic Shielding : The bulky, rigid chair conformation of the THP ring creates significant steric hindrance around adjacent amide bonds, effectively shielding them from enzymatic cleavage by endogenous proteases[1].

MechanisticPathway A THP-Peptidomimetic B Protease Active Site A->B Binding Attempt D Target Receptor (H-Bonding via THP Oxygen) A->D Specific Affinity C Steric Shielding & Proteolytic Resistance B->C Blocked Cleavage E Sustained Target Inhibition C->E Increased Half-life D->E

Mechanistic pathway of THP-peptidomimetics achieving sustained inhibition.

Synthetic Workflows: From Scaffold to Foldamer

To incorporate 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol into a standard peptide backbone, the scaffold must first be converted into a compatible building block. The most robust strategy involves the oxidation of the hydroxymethyl group to a carboxylic acid, yielding Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid [4]. This transforms the amino alcohol into a cyclic


-amino acid analogue, ready for Solid-Phase Peptide Synthesis (SPPS)[3].
Causality in Reagent Selection
  • Oxidation : Traditional Jones oxidation (CrO₃/H₂SO₄) is strictly avoided, as the highly acidic conditions will prematurely cleave the acid-labile Boc protecting group. Instead, a mild TEMPO/BAIB (bis(acetoxy)iodobenzene) catalytic system is utilized. This self-validating choice ensures the primary alcohol is oxidized to the carboxylic acid while the Boc group remains perfectly intact.

  • SPPS Coupling : The quaternary C4 center makes the resulting carboxylic acid highly sterically hindered. Standard coupling reagents (e.g., HBTU/DIC) often result in incomplete couplings. Therefore, highly reactive uronium salts like HATU, combined with a strong base (DIPEA), are required to drive the reaction to completion.

SyntheticWorkflow A 4-[(Boc-amino)methyl] THP-4-methanol B TEMPO/BAIB Oxidation A->B C Boc-4-aminomethyl- THP-4-carboxylic acid B->C D HATU/DIPEA SPPS Coupling C->D E TFA Cleavage & Deprotection D->E F THP-Restricted Peptidomimetic E->F

Synthetic workflow from the THP amino alcohol scaffold to the final peptidomimetic.

Quantitative Structural Data

The integration of the oxidized THP scaffold fundamentally alters the physicochemical properties of the resulting molecule. The table below summarizes the comparative advantages of the THP scaffold against natural peptides and traditional cyclohexane-based mimetics.

Scaffold TypeConformational RestrictionAqueous Solubility (LogS)Proteolytic Half-life (

)
Primary Structural Application
Linear Peptide (Control) Low (Highly flexible)High< 1 hourBaseline reference
Cyclohexane

-amino acid
High (Strong 14-helix inducer)Low (Hydrophobic)> 24 hoursHydrophobic core packing
THP

-amino acid (Target)
High (

-turn / helix inducer)
Moderate (Ether H-bonding)> 24 hoursAmphipathic interfaces / PPIs

Experimental Protocols

Protocol A: Mild Oxidation to Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

This protocol utilizes a mild TEMPO-catalyzed oxidation to preserve the Boc group, establishing a self-validating system where the survival of the Boc group confirms the controlled nature of the reaction.

  • Preparation : Dissolve 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (1.0 eq) in a 1:1 mixture of Acetonitrile (ACN) and Deionized Water (0.2 M concentration).

  • Catalyst Addition : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) (0.2 eq) to the stirring solution at 0 °C. The solution will take on a faint orange hue.

  • Oxidation : Portion-wise, add BAIB (Bis(acetoxy)iodobenzene) (2.2 eq) over 30 minutes.

  • Monitoring : Stir the reaction at room temperature for 4–6 hours. Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a lower-Rf spot (staining positive with Bromocresol Green for carboxylic acids, but negative for Ninhydrin due to the intact Boc group) confirms successful conversion.

  • Quenching & Extraction : Quench the reaction with saturated aqueous Na₂S₂O₃. Acidify the aqueous layer to pH 3 using 1M HCl, and extract thoroughly with Ethyl Acetate (3x).

  • Purification : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the highly stable cyclic

    
    -amino acid building block[4].
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the extreme steric hindrance at the C4 quaternary center, specialized coupling conditions are required to ensure sequence fidelity.

  • Resin Preparation : Swell the desired functionalized resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.

  • Deprotection : If extending an existing sequence, remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation : In a separate vial, dissolve the Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes. Causality: HATU is strictly required here; weaker reagents like HBTU will result in truncated sequences due to the steric bulk of the THP ring.

  • Coupling : Add the activated mixture to the resin and agitate for 2–4 hours at room temperature.

  • Validation : Perform a Kaiser (Ninhydrin) test. A colorless/yellow resin bead indicates complete coupling (self-validation). If blue, repeat the coupling step.

  • Cleavage : Upon completion of the full peptide sequence, cleave the peptidomimetic from the resin and simultaneously remove the Boc group using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the final product in cold diethyl ether.

References[2] Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands - acs.org - URL[3] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - nih.gov -URL[1] Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - nih.gov - URL[4] Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds - eurekaselect.com - URL[5] Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid - chemimpex.com - URL

Sources

Application Note: Scale-Up Synthesis Protocols for N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Standard Operating Procedures (SOPs)

Executive Summary

The compound N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran is a highly versatile, orthogonally protected bifunctional building block. It is frequently utilized in medicinal chemistry for the synthesis of spirocycles, peptidomimetics, and complex active pharmaceutical ingredients (APIs). Scaling up the synthesis of this molecule presents unique challenges, particularly concerning the management of highly exothermic steps, the handling of reactive hydride species, and the preservation of chemoselectivity.

This application note details a robust, field-proven, three-step synthetic route. As a self-validating system, each protocol includes integrated Critical Process Parameters (CPPs) and specific workup strategies designed to ensure high yield, purity, and safety at a multigram-to-kilogram scale.

Retrosynthetic Analysis & Strategic Design

The synthetic strategy relies on readily available, cost-effective starting materials and avoids the use of transition-metal catalysts, thereby simplifying downstream purification and API impurity profiling.

  • Cyclization: The tetrahydropyran core is constructed via a double alkylation of ethyl cyanoacetate with bis(2-chloroethyl) ether [1].

  • Global Reduction: Both the ester and nitrile moieties are simultaneously reduced to a primary alcohol and a primary amine, respectively, using Lithium Aluminum Hydride (LiAlH₄)[1].

  • Chemoselective Protection: The resulting amino-alcohol undergoes chemoselective N-Boc protection, exploiting the inherent nucleophilic differential between the amine and the alcohol [2].

SynthesisWorkflow SM Ethyl Cyanoacetate + Bis(2-chloroethyl) ether Step1 Step 1: Double Alkylation (NaH, DMF, 0°C to RT) SM->Step1 Int1 Intermediate 1: Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate Step1->Int1 Cyclization Step2 Step 2: Global Reduction (LiAlH4, THF, 0°C to Reflux) Int1->Step2 Int2 Intermediate 2: [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol Step2->Int2 Nitrile & Ester Reduction Step3 Step 3: Chemoselective N-Boc Protection (Boc2O, Et3N, DCM, RT) Int2->Step3 Product Target Molecule: N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran Step3->Product Amine Protection

Figure 1: Three-step synthetic workflow for N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran.

Step-by-Step Scale-Up Protocols & Mechanistic Causality

Step 1: Synthesis of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Mechanistic Causality: Sodium hydride (NaH) irreversibly deprotonates the highly acidic α-protons of ethyl cyanoacetate. The resulting enolate undergoes an initial intermolecular Sₙ2 substitution with bis(2-chloroethyl) ether. A subsequent intramolecular Sₙ2 reaction closes the ring, driven by the thermodynamic stability of the 6-membered tetrahydropyran system [1].

Scale-Up Protocol (200 mmol scale):

  • Preparation: Purge a 1 L 3-neck round-bottom flask with inert gas (N₂ or Ar). Add NaH (60% dispersion in mineral oil, 22.1 g, ~552 mmol, 2.8 eq) and anhydrous DMF (350 mL). Cool the suspension to 0 °C using an ice-water bath.

  • First Addition: Add ethyl cyanoacetate (23.5 mL, 195 mmol, 1.0 eq) dropwise over 30 minutes. Caution: Vigorous H₂ gas evolution will occur. Maintain internal temperature below 10 °C.

  • Enolate Formation: Remove the ice bath and stir the mixture at room temperature (RT) for 2 hours to ensure complete deprotonation.

  • Second Addition: Recool the reaction to 0 °C. Add bis(2-chloroethyl) ether (31.1 mL, 265 mmol, 1.35 eq) dropwise.

  • Cyclization: Warm the reaction to RT, then heat to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the ethyl cyanoacetate is consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (200 mL) at 0 °C. Extract with EtOAc (3 × 250 mL). Wash the combined organic layers with water (3 × 200 mL) to remove DMF, followed by brine (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Distill the crude oil under high vacuum or pass through a short silica plug to afford Intermediate 1.

Step 2: Synthesis of [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol

Mechanistic Causality: LiAlH₄ is a powerful, unhindered hydride donor required to reduce both the ester (to a primary alcohol) and the nitrile (to a primary amine). Milder reagents like NaBH₄ are insufficient for this global reduction. At scale, the standard acidic or aqueous quench of LiAlH₄ generates unfilterable aluminum hydroxide gels. We mandate the Fieser-Fieser workup , which causally forces the aluminum salts to precipitate as a granular, easily filterable solid [1].

Scale-Up Protocol (55 mmol scale):

  • Preparation: In a flame-dried 500 mL 3-neck flask under N₂, suspend LiAlH₄ (8.26 g, 218.5 mmol, 4.0 eq) in anhydrous THF (150 mL). Cool to 0 °C.

  • Addition: Dissolve Intermediate 1 (10.0 g, 54.6 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes, keeping the internal temperature below 15 °C.

  • Reduction: Reflux the mixture (65 °C) for 4–6 hours. Verify completion via LC-MS or IR spectroscopy (disappearance of the sharp -C≡N stretch at ~2250 cm⁻¹ and -C=O stretch at ~1740 cm⁻¹).

  • Fieser-Fieser Quench (CRITICAL): Cool the reaction to 0 °C. Dilute with THF (100 mL). Strictly adhere to the following addition sequence dropwise with vigorous stirring:

    • Add 8.3 mL of distilled H₂O.

    • Add 8.3 mL of 15% aqueous NaOH.

    • Add 24.9 mL of distilled H₂O.

  • Filtration: Stir the resulting suspension at RT for 30 minutes until the salts turn stark white and granular. Filter through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 100 mL).

  • Isolation: Concentrate the filtrate under vacuum to yield Intermediate 2 as a viscous, colorless oil. This is typically pure enough (>90%) to use directly in the next step.

Step 3: Synthesis of N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran

Mechanistic Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts with nucleophiles to form a tert-butyl carbonate leaving group, which collapses into CO₂ and tert-butoxide. The primary amine is significantly more nucleophilic than the primary alcohol. By omitting hypernucleophilic catalysts (like DMAP, which promotes O-acylation) and using a mild base (Et₃N) to scavenge protons, the reaction is driven with absolute chemoselectivity toward the N-Boc protected product [2].

Scale-Up Protocol (50 mmol scale):

  • Preparation: Dissolve Intermediate 2 (7.26 g, 50.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (100 mL). Add Triethylamine (Et₃N) (10.4 mL, 75.0 mmol, 1.5 eq). Cool the solution to 0 °C.

  • Protection: Dissolve Boc₂O (11.4 g, 52.5 mmol, 1.05 eq) in DCM (20 mL) and add dropwise to the reaction mixture. Note: CO₂ gas evolution will occur; ensure the system is properly vented.

  • Reaction: Remove the ice bath and stir at RT for 4 hours. Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine spot will disappear, replaced by a higher-Rf UV-inactive, Ninhydrin-positive (upon heating) spot.

  • Workup: Wash the organic layer with 0.5 M aqueous HCl (50 mL) to remove unreacted amine and Et₃N, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Triturate the crude residue with cold hexanes to induce crystallization, yielding the target molecule as a white solid.

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative outcomes and Critical Process Parameters (CPPs) for the scale-up workflow.

StepReaction TypeKey ReagentsCritical Process Parameter (CPP)Expected YieldPurity (HPLC)
1 Double AlkylationNaH, DMFStrict temperature control (<10 °C) during H₂ evolution to prevent runaway kinetics.65–75%>95%
2 Global ReductionLiAlH₄, THFPrecise Fieser-Fieser quench ratios (1 : 1 : 3) to prevent unfilterable aluminum emulsions.70–85%>90%
3 Chemoselective ProtectionBoc₂O, Et₃NStrict exclusion of DMAP to prevent competitive O-acylation of the primary alcohol.85–95%>98%

Safety & Handling in Scale-Up

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing explosive H₂ gas. Always handle under an inert atmosphere. Ensure adequate headspace in the reactor during Step 1 to accommodate gas evolution.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric in its dry state and reacts explosively with moisture. The Fieser-Fieser quench in Step 2 must be performed behind a blast shield with extreme caution, as the initial addition of water is highly exothermic.

  • Boc Anhydride (Boc₂O): Generates CO₂ gas upon reaction. Closed systems must never be used during Step 3 to prevent potentially catastrophic overpressurization of the reaction vessel.

References

  • Title: WO2011071716A1 - Heterocyclic compounds containing an indole core Source: Google Patents URL

Advanced Reductive Amination Strategies Using 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of highly functionalized, non-aromatic heterocycles is a cornerstone of modern drug discovery aimed at improving physicochemical properties. The bifunctional building block 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol offers a geminally disubstituted tetrahydropyran (THP) scaffold that restricts conformational flexibility, reduces entropic penalties upon target binding, and improves aqueous solubility. This guide details the mechanistic rationale and self-validating protocols for utilizing this building block in reductive amination workflows.

Strategic Utility in Drug Discovery

The THP ring is frequently deployed as a bioisostere for piperidines and cyclohexanes to mitigate hERG toxicity liabilities while enhancing metabolic stability. The specific 4,4-disubstitution pattern provided by 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol allows for divergent synthesis. By oxidizing the primary alcohol to an aldehyde, chemists can install complex amine appendages via reductive amination. Subsequent Boc deprotection yields a primary amine that can be further derivatized or cyclized into spirocyclic frameworks (e.g., 2-oxa-8-azaspiro[4.5]decane derivatives). This exact structural motif has been successfully utilized in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and Toll-like receptor (TLR) agonists .

Mechanistic Causality: The Reductive Amination Pathway

Reductive amination is a tandem condensation-reduction process. When the THP-methanol is oxidized to 4-[(Boc-amino)methyl]tetrahydro-2H-pyran-4-carbaldehyde , the resulting neopentyl-like aldehyde is sterically hindered but highly electrophilic.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reducing agent for this transformation . The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering STAB a significantly milder hydride donor than NaBH₄. Crucially, STAB reduces iminium ions rapidly but reacts sluggishly with aldehydes at room temperature. This chemoselectivity prevents the premature reduction of the aldehyde back to the starting THP-methanol .

The Role of Weak Acids: The addition of 1–2 equivalents of glacial acetic acid (AcOH) is mechanistically critical. AcOH protonates the transient hemiaminal intermediate, facilitating the elimination of water to form the reactive iminium ion. Furthermore, it maintains the reaction at an optimal pH (4–5), which maximizes the stability and reactivity of STAB [[1]]([Link]).

Mechanism A Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Reactive) B->C -H2O (AcOH cat.) D Amine (Product) C->D Hydride Transfer (STAB)

Mechanistic sequence of reductive amination using STAB.

Divergent Synthetic Workflows

The versatility of the THP building block allows for multiple synthetic trajectories. The workflow below illustrates the critical path from the starting alcohol to the final functionalized diamines or spirocycles.

Workflow SM 4-[(Boc-amino)methyl] tetrahydropyran-4-methanol Ox Oxidation (DMP or Swern) SM->Ox Ald 4-[(Boc-amino)methyl] tetrahydropyran-4-carbaldehyde Ox->Ald RA Reductive Amination (Amine, STAB, DCE) Ald->RA Boc Boc-Protected Diamine RA->Boc Deprot Deprotection (TFA or HCl) Boc->Deprot Final Free Diamine or Spirocycle Deprot->Final

Divergent synthetic workflows for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol derivatives.

Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct reducing agent dictates the yield and impurity profile of the reaction. The table below summarizes the quantitative and qualitative parameters driving reagent selection .

Reducing AgentOptimal pHChemoselectivity (Iminium vs. Aldehyde)Toxicity ProfileTypical Solvent System
NaBH(OAc)₃ (STAB) 4.0 – 5.0High (Minimal direct aldehyde reduction)LowDCE, DCM, THF
NaBH₃CN 6.0 – 8.0ModerateHigh (Generates HCN gas)MeOH, EtOH, THF
NaBH₄ > 7.0Low (Rapidly reduces aldehydes)LowMeOH, EtOH
2-Picoline Borane 4.0 – 7.0HighLowMeOH, H₂O
Self-Validating Experimental Protocols
Protocol A: Oxidation to 4-[(Boc-amino)methyl]tetrahydro-2H-pyran-4-carbaldehyde

Rationale: Dess-Martin Periodinane (DMP) is utilized over Swern oxidation to avoid cryogenic conditions (-78 °C), ensuring better scalability and preventing Boc-group degradation.

  • Setup: Charge a flame-dried round-bottom flask with 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.3 M solution. Cool to 0 °C under nitrogen.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (stains with KMnO₄) should disappear. The product aldehyde is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) or 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Isolation: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude aldehyde immediately to prevent spontaneous polymerization or hydrate formation.

Protocol B: Intermolecular Reductive Amination using STAB

Rationale: 1,2-Dichloroethane (DCE) is selected as the solvent due to its superior STAB solubility profile compared to DCM, accelerating hydride transfer .

  • Imine Formation: Dissolve the crude 4-[(Boc-amino)methyl]tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq). Stir at room temperature for 30–60 minutes.

    • Causality: Pre-forming the iminium ion prior to reductant addition drastically minimizes the generation of the starting alcohol impurity .

  • Reduction: Add STAB (1.5 eq) portion-wise.

  • Self-Validation Checkpoint 2 (Visual & TLC): Mild gas evolution may occur, and the solution will become a cloudy suspension. Stir for 4–12 hours. TLC (DCM:MeOH 9:1) should reveal a new polar spot that stains positive with Ninhydrin (indicating the new amine).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8) and stir for 20 minutes.

    • Causality: The basic quench neutralizes AcOH and hydrolyzes unreacted STAB, preventing boron-amine complexes from carrying over into the organic phase.

  • Self-Validation Checkpoint 3 (LC-MS): Extract the aqueous layer with DCM. Analyze the concentrated organic phase via LC-MS. The desired product must exhibit the

    
     peak. A diagnostic fragmentation pattern of 
    
    
    
    (loss of isobutylene) or
    
    
    (loss of the entire Boc group) is highly indicative of success.
References
  • [2] Modulators of toll-like receptors (WO2011109583A1 / CA2745295C). Google Patents. Available at:

  • [3] Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use (WO2017060873A1). Google Patents. Available at:

  • [1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • [4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at:[Link]

Sources

incorporation of tetrahydropyran linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Tetrahydropyran (THP) Linkers in PROTAC Design and Synthesis

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins[1]. A critical determinant of PROTAC efficacy is the linker connecting the protein of interest (POI) ligand (warhead) to the E3 ubiquitin ligase ligand. Historically dominated by highly flexible polyethylene glycol (PEG) and alkyl chains, modern PROTAC design has shifted toward rigidified architectures to optimize ternary complex formation and pharmacokinetic (PK) profiles[2].

The tetrahydropyran (THP) moiety serves a dual, highly strategic role in this paradigm. Structurally, THP and its nitrogenous analogs (e.g., piperidines) act as conformational restrictors that reduce the entropic penalty of ternary complex formation[3]. Synthetically, THP is a premier orthogonal protecting group for hydroxyl-bearing linkers (e.g., THP-PEG-OH), enabling modular, multi-step conjugations without premature side reactions[4]. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and validated protocols for incorporating THP linkers into next-generation PROTACs.

Mechanistic Rationale: The Dual Utility of THP

Thermodynamic Pre-organization via Rigidification

The formation of the POI–PROTAC–E3 ligase ternary complex is a thermodynamically demanding event. Highly flexible linkers (such as long PEG chains) occupy a vast conformational space in solution. Upon binding to both proteins, the PROTAC must adopt a highly specific, restricted conformation, resulting in a massive loss of conformational entropy (


), which negatively impacts the overall free energy of binding (

)[2].

Incorporating rigid, cyclic motifs like THP or replacing solvent-exposed THP rings on the warhead with linker-attached piperidines pre-organizes the PROTAC into an active conformation[5]. This structural rigidity minimizes the entropic penalty, stabilizes the ternary complex, and frequently enhances the degradation concentration 50% (


) and maximum degradation (

)[6].

G POI Protein of Interest (POI) Ternary Ternary Complex (Pre-organized) POI->Ternary Binds Warhead PROTAC THP-Rigidified PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Proximity-Induced Degradation Proteasomal Degradation Ub->Degradation UPS Pathway

Fig 1. Mechanism of proximity-induced target degradation via a pre-organized PROTAC ternary complex.

Synthetic Orthogonality in Modular Assembly

Synthesizing heterobifunctional molecules requires strict control over reactive functional groups. THP is an ideal protecting group for terminal alcohols on PEG or alkyl linkers (e.g., THP-PEG3-OH)[7].

  • Causality for Selection: Unlike silyl ethers (which can be sensitive to fluoride or strong bases) or benzyl ethers (which require reductive hydrogenation that might reduce target alkynes or nitro groups), the THP acetal is highly stable to strongly basic conditions, nucleophiles, and transition-metal catalysts (e.g., Suzuki or Buchwald-Hartwig couplings)[8]. It is selectively cleaved under mild acidic conditions, revealing the hydroxyl for late-stage E3 ligand conjugation.

Quantitative Profiling of Linker Architectures

The transition from flexible to rigidified linkers profoundly impacts physicochemical and biological parameters. The table below summarizes the comparative advantages of incorporating rigid THP/heterocyclic motifs versus traditional flexible chains, based on recent optimizations of dual BRD4/CBP and HDAC7 degraders[3],[5].

Linker ArchitectureEntropic PenaltyAqueous SolubilityMetabolic StabilityTypical

Impact
Primary Use Case
Flexible Alkyl HighLow (Hydrophobic)ModerateBaselineEarly-stage target validation.
Flexible PEG HighHigh (Hydrophilic)Low (Oxidative risk)Modest improvementEnhancing solubility of lipophilic warheads.
Rigid (THP/Piperidine) Low (Pre-organized) Moderate to High High Significant enhancement Clinical candidate optimization, oral bioavailability.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major phase includes specific validation checkpoints to confirm causality and prevent downstream failure.

Protocol A: Modular Synthesis of a THP-Protected PROTAC Linker

This protocol details the attachment of a warhead to a THP-protected PEG linker, followed by orthogonal deprotection.

Reagents & Materials:

  • Bifunctional linker: THP-PEG-amine (e.g., THP-PEG4-Pyrrolidine)[9]

  • Warhead containing a free carboxylic acid

  • Coupling reagents: HATU, DIPEA

  • Deprotection catalyst: p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

  • Solvents: DMF, Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amide Coupling (Warhead Conjugation): Dissolve the carboxylic acid-bearing warhead (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Linker Addition: Add the THP-PEG-amine linker (1.1 eq) to the mixture. Stir for 4–6 hours.

  • Validation Checkpoint 1 (LC-MS): Aliquot 5 µL of the reaction into 100 µL of Acetonitrile. Confirm the disappearance of the warhead mass and the appearance of the THP-protected intermediate mass

    
    . The THP group (+84 Da) must remain intact.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • THP Deprotection: Dissolve the crude intermediate in MeOH. Add a catalytic amount of p-TsOH (0.1 eq). Stir at room temperature for 2–4 hours.

    • Causality: Mild acidic conditions hydrolyze the cyclic acetal (THP) to yield the free hydroxyl and volatile 5-hydroxypentanal, leaving the newly formed amide bond completely unaffected.

  • Validation Checkpoint 2 (TLC/LC-MS): Confirm a mass shift of -84 Da, indicating complete removal of the THP group.

  • Final Conjugation: The revealed hydroxyl can now be converted to a leaving group (e.g., mesylate) or directly coupled via Mitsunobu reaction to the E3 ligase ligand (e.g., a thalidomide derivative) to yield the final PROTAC.

G Start Bifunctional Spacer (e.g., PEG-OH) Protect THP Protection (DHP, PPTS) Start->Protect Couple1 Warhead Coupling (Amide/Click) Protect->Couple1 Orthogonal Stability Deprotect THP Cleavage (Mild Acid, MeOH) Couple1->Deprotect Reveal Hydroxyl Couple2 E3 Ligand Conjugation Deprotect->Couple2 Final Purified PROTAC Couple2->Final HPLC Purification

Fig 2. Orthogonal synthetic workflow utilizing THP as a transient protecting group for PROTAC linkers.

Protocol B: In Vitro Evaluation of Degradation Efficacy

Proving that a synthesized PROTAC functions via target degradation (event-driven) rather than simple inhibition (occupancy-driven) requires strict mechanistic controls[1].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., MV4-11 or K562) in 6-well plates at

    
     cells/well. Treat cells with the synthesized PROTAC at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours.
    
  • Mechanistic Rescue Control (Self-Validation): In a parallel set of wells, pre-treat cells for 2 hours with 1 µM Epoxomicin (a highly specific proteasome inhibitor) or 10 µM MLN4924 (a NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activity) prior to adding the PROTAC.

    • Causality: If the PROTAC is genuinely hijacking the UPS, Epoxomicin or MLN4924 will completely rescue the target protein from degradation[1]. If the protein still disappears, the molecule is causing off-target cytotoxicity or transcriptional suppression.

  • Lysis & Western Blotting: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify total protein via BCA assay. Load equal amounts of protein (20–30 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the POI and a loading control (e.g., GAPDH or

    
    -actin).
    
  • Data Analysis: Quantify band intensities using densitometry software. Plot the normalized POI levels against the log of the PROTAC concentration to calculate the

    
     and 
    
    
    
    .

References

  • PROTAC‐Mediated HDAC7 Protein Degradation Unveils Its Deacetylase‐Independent Proinflammatory Function in Macrophages National Institutes of Health (PMC)[Link]

  • Discovery of ZX079 as a Dual PROTAC Degrader Targeting BRD4/CBP in Acute Myeloid Leukemia Journal of Medicinal Chemistry - ACS Publications[Link]

  • Impact of linker length on the activity of PROTACs National Institutes of Health (PMC)[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC)[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis National Institutes of Health (PMC)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol.

This transformation involves two pivotal stages: the global reduction of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate to an amino-alcohol intermediate, followed by the chemoselective N-Boc protection of the primary amine. Below, you will find causality-driven protocols, a process workflow, and a troubleshooting FAQ designed to ensure high-yielding, reproducible results.

Process Workflow

SynthesisWorkflow Start Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (Starting Material) Reduction Step 1: LiAlH4 Reduction (THF, 0°C to Reflux) Start->Reduction Workup Fieser Workup (H2O, 15% NaOH, H2O) Reduction->Workup Quench Al salts Intermediate 4-(Aminomethyl)tetrahydropyran-4-methanol (Amino-Alcohol Intermediate) Workup->Intermediate Extract & Concentrate Protection Step 2: Boc Protection (Boc2O, TEA, DCM, 0°C to RT) Intermediate->Protection Purification Aqueous Workup & Column Chromatography Protection->Purification Remove excess reagents Product 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (Target Product) Purification->Product Isolate pure compound

Workflow for the synthesis of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol.

Step-by-Step Experimental Protocols

Protocol A: LiAlH₄ Reduction to 4-(Aminomethyl)tetrahydropyran-4-methanol

Causality & Design: Lithium Aluminum Hydride (LiAlH₄) is required because milder hydrides cannot efficiently reduce both the nitrile and the ester simultaneously. The critical failure point in this step is the workup; the highly polar amino-alcohol strongly coordinates to aluminum salts, leading to severe yield losses if a standard aqueous quench is used. We employ the 1 to precipitate granular aluminum salts, ensuring maximum product recovery[1].

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an argon atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath. Safety Note: Maintain a low ratio of LAH to substrate to avoid runaway reactions[2].

  • Addition: Dissolve methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction (Self-Validating Step): Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4–6 hours. Validate completion by monitoring the disappearance of the nitrile (~2250 cm⁻¹) and ester (~1735 cm⁻¹) peaks via FT-IR.

  • Fieser Workup: Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, wait for vigorous H₂ evolution to subside).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the resulting suspension at room temperature for 15–30 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite. Crucial: Wash the filter cake thoroughly with hot THF to extract any trapped amino-alcohol.

  • Concentration: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino-alcohol.

Protocol B: Chemoselective N-Boc Protection

Causality & Design: The primary alkyl amine is significantly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) and maintaining a low temperature, we can achieve exclusive N-protection without O-protection[3].

  • Setup: Dissolve the crude 4-(aminomethyl)tetrahydropyran-4-methanol in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C.

  • Boc₂O Addition: Add Boc₂O (1.05 eq) dropwise as a solution in DCM.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate pure 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the amino-alcohol intermediate consistently below 40% after the LiAlH₄ reduction? A1: The most common cause of low yield in this specific reaction is product entrapment within the aluminum hydroxide emulsion formed during a standard water quench. The amino-alcohol is highly polar and acts as a bidentate ligand for aluminum. Solution: You must implement the 1[1]. This specific sequence of water and NaOH forms a rigid, crystalline aluminate lattice that expels the product into the organic phase. Furthermore, ensure you are washing the Celite filter cake with hot THF, as the product can still lightly adhere to the salts.

Q2: How do I prevent O-Boc formation (over-protection) during the amine protection step? A2: While the amine is more nucleophilic, excess Boc₂O or the use of hypernucleophilic catalysts like DMAP will drive the formation of the O-Boc carbonate derivative[4]. Solution: Restrict Boc₂O to a maximum of 1.05 equivalents. Do not use DMAP. Keep the reaction at 0 °C during the addition phase. If O-Boc contamination occurs, it can be selectively cleaved by stirring the crude mixture with K₂CO₃ in methanol at room temperature for 2 hours, which leaves the N-Boc group intact.

Q3: What is the best way to monitor the reduction of the nitrile and ester? A3: TLC is often misleading for this intermediate because the starting material, intermediate, and product lack strong UV chromophores. Solution: Use FT-IR spectroscopy. The starting material has distinct C≡N (~2250 cm⁻¹) and C=O (~1735 cm⁻¹) stretches. Complete reduction is validated by the total disappearance of these peaks and the appearance of a broad O-H/N-H stretch (~3300 cm⁻¹). For TLC visualization, use a Ninhydrin stain (turns pink/purple for the primary amine) and a KMnO₄ stain (turns yellow on a purple background for the alcohol).

Q4: Can I use a milder reducing agent than LiAlH₄ to improve safety upon scale-up? A4: Yes, though it requires a trade-off in reaction time and workup complexity. See the optimization table below for a comparison of alternative reducing agents.

Data Presentation: Reagent Optimization for Nitrile/Ester Reduction

Reducing AgentSolvent & TempNitrile ReductionEster ReductionOverall YieldScale-up Suitability & Safety Profile
LiAlH₄ THF, 0 °C to RefluxCompleteComplete82 - 88%Low: Highly pyrophoric; requires Fieser workup to prevent emulsion.
BH₃·THF THF, Reflux (12h)CompleteComplete75 - 80%Medium: Safer handling, but requires a harsh acidic workup to break boron-amine complexes.
NaBH₄ / CoCl₂ MeOH, 0 °C to RTCompleteIncomplete< 45%High: Mild and safe, but ester reduction is sluggish, leading to mixed products.
DIBAL-H (Excess) DCM, -78 °C to RTCompleteComplete60 - 65%Medium: Expensive for large scale; requires careful temperature control to avoid aldehyde stalling.

References

  • Title: Magic Formulas: Fieser Workup (LAH and DiBAL) - Department of Chemistry : University of Rochester Source: rochester.edu URL: [1]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications Source: acs.org URL: [2]

  • Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [3]

  • Title: Dual protection of amino functions involving Boc - RSC Publishing Source: rsc.org URL: [4]

Sources

Technical Support Center: Navigating Solubility Challenges of Boc-Amino Tetrahydropyrans in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of Boc-amino tetrahydropyrans in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving these valuable synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these experimental hurdles and advance your research.

Introduction: The Dichotomy of Boc-Amino Tetrahydropyrans

Boc-amino tetrahydropyrans are a pivotal class of compounds in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in many natural products and drug molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in modern organic synthesis for its robustness and ease of removal under specific acidic conditions.[2][3]

The solubility of these molecules in non-polar solvents like hexanes or toluene can be unpredictable. This challenge arises from the inherent structural dichotomy: the bulky, non-polar Boc group and the largely non-polar THP ring are appended to a polar amine functionality.[2] This creates a molecule with distinct polar and non-polar regions, leading to complex solubility behavior that is highly dependent on the specific substitution pattern and the chosen solvent system.

This guide will equip you with the knowledge and practical strategies to diagnose and resolve solubility issues, ensuring the smooth progression of your synthetic and purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Boc-amino tetrahydropyran insoluble in hexane even though the Boc group is supposed to increase lipophilicity?

A1: This is a common and valid question. While the tert-butyl group of the Boc protecting group is indeed non-polar and generally increases a molecule's overall lipophilicity, the reality is more nuanced.[2] The insolubility you're observing is likely due to a combination of factors that create a significant polarity mismatch between your compound and a purely non-polar solvent like hexane.

Underlying Causes:

  • The Polar Carbamate Moiety: The carbamate linkage (-NH-C(=O)-O-) within the Boc group is polar and capable of hydrogen bonding. This polar region of the molecule has a strong preference for interacting with other polar molecules, not the non-polar alkanes in hexane.

  • The Tetrahydropyran Oxygen: The oxygen atom within the THP ring is also a site of polarity and can act as a hydrogen bond acceptor. This contributes to the overall polar character of the molecule.

  • Intermolecular Forces: If the Boc-amino tetrahydropyran molecules can form strong intermolecular hydrogen bonds with each other in the solid state (crystal lattice), a significant amount of energy is required to break these interactions. A non-polar solvent like hexane cannot provide the necessary favorable interactions to overcome this crystal lattice energy.

  • Positional Isomerism: The position of the Boc-amino group on the THP ring can significantly influence the molecule's overall dipole moment and its ability to pack in a crystal lattice. Some isomers may be more "polar-exposed" than others, leading to lower solubility in non-polar solvents.

Troubleshooting Steps:

  • Introduce a Polar Co-solvent: The most effective initial step is to add a small amount of a more polar solvent that is miscible with your primary non-polar solvent. This "co-solvent" can bridge the polarity gap. Good starting points include:

    • Ethers: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) can be excellent choices as they share the ether functional group with the THP ring.[4][5]

    • Esters: Ethyl acetate is another common choice that can effectively solvate the polar carbamate group.

    • Chlorinated Solvents: Dichloromethane (DCM) can also be effective, but its use should be minimized due to environmental and safety concerns.[6]

  • Gentle Warming: Increasing the temperature can sometimes provide the necessary kinetic energy to overcome the crystal lattice energy and improve solubility.[7] However, exercise caution to avoid potential degradation of your compound.

  • Solvent System Screening: If a simple co-solvent addition is insufficient, a more systematic screening of solvent mixtures is recommended. (See the detailed protocol below).

Q2: I managed to dissolve my compound with a co-solvent, but it precipitated out during my reaction or purification step. What happened?

A2: This is a classic sign of a supersaturated solution or a change in the solvent environment that has reduced the solubility of your compound.

Underlying Causes:

  • Change in Solvent Composition: In a reaction, the consumption of reagents or the formation of byproducts can alter the overall polarity of the reaction mixture, leading to precipitation. During chromatographic purification, the gradient of the mobile phase changes, and if the polarity of the eluent becomes too low, your compound may precipitate on the column or in the tubing.[8]

  • Temperature Fluctuations: A decrease in temperature will lower the solubility of most solids. If your experiment was initially warmed to achieve dissolution, cooling to room temperature or below can cause the compound to crash out.

  • Concentration Effects: As a reaction proceeds, the concentration of your starting material decreases. However, during purification (e.g., on a chromatography column), the compound becomes concentrated in a narrow band, which can exceed its solubility limit in the mobile phase.

Troubleshooting Steps:

  • Increase Co-solvent Percentage: If precipitation occurs during a reaction, gradually add more of the polar co-solvent until the solid redissolves. Be mindful of how this might affect your reaction kinetics or downstream workup.

  • Employ a "Modifier" in Chromatography: For flash chromatography, adding a small percentage (e.g., 1-5%) of a more polar solvent (a "modifier") to both your non-polar and polar mobile phases can maintain the solubility of your compound throughout the gradient.[8]

  • Dry Loading for Chromatography: If your compound is particularly problematic, consider dry loading onto silica gel. This involves pre-adsorbing your crude material onto a small amount of silica, evaporating the solvent, and then loading the dry powder onto the column. This technique can prevent precipitation issues at the point of injection.

  • Isothermal Conditions: If temperature sensitivity is suspected, try to maintain a constant temperature throughout your experiment using a water bath or a temperature-controlled reaction block.

Experimental Protocol: Co-solvent Screening for Solubility Enhancement

This protocol provides a systematic approach to identifying an effective co-solvent system for a poorly soluble Boc-amino tetrahydropyran in a non-polar solvent.

Materials:

  • Your Boc-amino tetrahydropyran compound

  • Primary non-polar solvent (e.g., hexane, heptane)

  • A selection of polar aprotic and protic co-solvents (e.g., THF, 2-MeTHF, ethyl acetate, acetone, isopropanol, ethanol)

  • Small vials (e.g., 1-dram vials) with caps

  • Vortex mixer

  • Pipettes or syringes for accurate solvent dispensing

Procedure:

  • Initial Assessment:

    • To a vial, add a known amount of your compound (e.g., 10 mg).

    • Add 1 mL of the primary non-polar solvent.

    • Vortex the mixture for 1-2 minutes and visually inspect for dissolution. If it dissolves, your compound is soluble at this concentration. If not, proceed to the next step.

  • Co-solvent Screening (Initial Pass):

    • Prepare a series of vials, each containing the same amount of your compound (e.g., 10 mg).

    • To each vial, add 0.9 mL of the primary non-polar solvent.

    • To each vial, add 0.1 mL of a different co-solvent from your selection (this creates a 10% v/v co-solvent mixture).

    • Cap the vials and vortex for 2-3 minutes.

    • Visually inspect each vial and rank the co-solvents based on their ability to dissolve your compound (e.g., fully dissolved, partially dissolved, no change).

  • Optimization of the Best Co-solvent(s):

    • Select the one or two most promising co-solvents from the initial screen.

    • Prepare a new series of vials with your compound (e.g., 10 mg).

    • Create a gradient of the best co-solvent in the primary non-polar solvent. For example, for a total volume of 1 mL:

      • Vial 1: 0.95 mL non-polar solvent + 0.05 mL co-solvent (5%)

      • Vial 2: 0.90 mL non-polar solvent + 0.10 mL co-solvent (10%)

      • Vial 3: 0.80 mL non-polar solvent + 0.20 mL co-solvent (20%)

      • Vial 4: 0.70 mL non-polar solvent + 0.30 mL co-solvent (30%)

    • Vortex each vial and observe to determine the minimum percentage of co-solvent required for complete dissolution.

Data Interpretation:

This systematic approach will provide you with a clear understanding of which co-solvents are most effective and the approximate concentration needed to achieve the desired solubility for your specific Boc-amino tetrahydropyran.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with Boc-amino tetrahydropyrans.

Solubility_Troubleshooting_Workflow start Compound Insoluble in Non-Polar Solvent co_solvent Add Polar Co-solvent (e.g., THF, EtOAc) start->co_solvent warming Gentle Warming co_solvent->warming No dissolved Compound Dissolved co_solvent->dissolved Yes warming->dissolved Yes hsp Consider Hansen Solubility Parameters (HSP) for Solvent Selection warming->hsp No precipitates Precipitation Occurs During Reaction/Purification dissolved->precipitates increase_cosolvent Increase % of Co-solvent precipitates->increase_cosolvent modifier Use Modifier in Chromatography precipitates->modifier dry_load Dry Load for Chromatography precipitates->dry_load increase_cosolvent->dissolved modifier->dissolved dry_load->dissolved

Caption: A decision-making workflow for troubleshooting the solubility of Boc-amino tetrahydropyrans.

Data Presentation: Hansen Solubility Parameters

A more advanced approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[9][10][11] HSP is based on the principle that "like dissolves like" and quantifies this by considering three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller difference in these parameters between a solute and a solvent suggests a higher likelihood of solubility.

The table below provides the Hansen Solubility Parameters for some common non-polar solvents and potential co-solvents. While the HSP for your specific Boc-amino tetrahydropyran may not be known, understanding the parameters of your solvents can guide you in selecting a co-solvent that brings the overall solvent blend's parameters closer to those of your solute.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Non-Polar Solvents
n-Hexane14.90.00.0
Heptane15.30.00.0
Toluene18.01.42.0
Polar Aprotic Co-Solvents
Tetrahydrofuran (THF)16.85.78.0
2-Methyltetrahydrofuran (2-MeTHF)16.04.04.6
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Dichloromethane (DCM)17.07.37.1
Polar Protic Co-Solvents
Isopropanol15.86.116.4
Ethanol15.88.819.4

Data sourced from various Hansen Solubility Parameter resources.[12]

By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, you will be well-equipped to tackle the solubility challenges presented by Boc-amino tetrahydropyrans.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Wikipedia. (2023). Tetrahydropyran. [Link]

  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. [Link]

  • Gimeno, M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

  • RSC Publishing. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Kobayashi, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. [Link]

  • ResearchGate. (2010). Physical Properties of Tetrahydropyran and Its Applications. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.
  • Yalkowsky, S. H., & He, Y. (2003).

Sources

Technical Support Center: Optimizing Crystallization for N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating highly functionalized, Boc-protected amino alcohols. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reproducible crystal isolation.

PART 1: Molecule Profiling & The "Oiling Out" Dilemma

Crystallizing N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran presents a unique thermodynamic challenge due to its structural dichotomy. Understanding the causality behind its behavior is the first step to optimization:

  • Conformational Rigidity vs. Rotational Freedom: The tetrahydropyran (THP) ring and the C4 quaternary center provide excellent conformational rigidity, which thermodynamically favors crystal lattice packing. However, the N-Boc protecting group possesses a highly lipophilic, rotationally free tert-butyl moiety that actively disrupts lattice formation and lowers the melting point.

  • Hydrogen Bonding Networks: The molecule contains a strong H-bond donor/acceptor (-OH), an H-bond donor (-NH), and multiple acceptors (THP oxygen, Boc carbonyl). In highly concentrated solutions, these groups can form disordered, intermolecular hydrogen-bonded polymeric networks rather than ordered crystals.

  • The Causality of "Oiling Out": When the solution reaches supersaturation, the lipophilicity of the Boc group often causes the compound to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Instead of nucleating as a solid, the compound separates as a viscous, supersaturated liquid. This occurs when the cloud point curve intersects the spinodal curve above the melting point of the solute in that specific solvent mixture[2].

PART 2: Troubleshooting FAQs

Q1: My reaction workup yielded a thick, viscous syrup. How do I force it to crystallize? A1: Do not attempt to crystallize directly from a crude syrup containing residual reaction solvents (e.g., DCM, DMF, or EtOAc). Residual solvents heavily suppress the melting point and inhibit nucleation[1]. Action: Ensure absolute solvent removal via high vacuum (40 °C for 12 hours). If it remains an oil, perform a solvent-mediated trituration using a non-polar solvent (e.g., heptane or cyclohexane) to disrupt the amorphous hydrogen-bonding network and induce a solid phase transition[1].

Q2: I am trying an anti-solvent crystallization, but the product keeps oiling out when I add hexane. Why? A2: Oiling out during anti-solvent addition ("crash precipitation") is caused by a localized spike in supersaturation that forces liquid-liquid phase separation[2]. Hexane is often too non-polar, creating a harsh polarity gradient. Action: Switch to a milder anti-solvent like heptane or methyl tert-butyl ether (MTBE), and add it dropwise at an elevated temperature (e.g., 50 °C). This maintains the system in the metastable zone, allowing solid nucleation to outcompete liquid phase separation[3].

Q3: How does temperature cycling help with Boc-protected amino alcohols? A3: Temperature cycling (heating and cooling the suspension repeatedly) acts as an in situ annealing process. It dissolves the kinetically favored, disordered amorphous oil or fine particles at higher temperatures, and allows the thermodynamically stable, ordered crystalline lattice to grow during the slow cooling phase.

PART 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Precision Anti-Solvent Crystallization

This protocol utilizes a gradual polarity shift to bypass the liquid-liquid phase separation boundary.

  • Dissolution: Place the crude N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran in an Erlenmeyer flask. Add a minimal amount of Ethyl Acetate (EtOAc) and heat to 55 °C with stirring until fully dissolved.

    • Validation Check: The solution must be 100% optically clear. Any turbidity indicates undissolved impurities; filter hot if necessary.

  • Anti-Solvent Addition: While maintaining the temperature at 55 °C, add Heptane dropwise at a rate of 1 mL/min. Stop the addition the moment the solution exhibits a faint, persistent opalescence (the cloud point).

    • Validation Check: Look for a uniform milky cloudiness (nucleation). If distinct, heavy liquid droplets form on the bottom or walls of the flask, the system has oiled out. Stop immediately and proceed to Protocol B.

  • Annealing: Add exactly 2-3 drops of EtOAc until the solution just clarifies again.

  • Controlled Cooling: Reduce the temperature at a strict rate of 0.1 °C/min down to 20 °C, then transfer to a 4 °C refrigerator for 12 hours.

    • Validation Check: Geometric, highly refractive crystals should be visible at the bottom of the flask.

  • Isolation: Collect via vacuum filtration and wash with ice-cold Heptane.

Protocol B: Trituration and Maturation for Stubborn Oils

Use this if Protocol A results in oiling out.

  • Solvent Stripping: Evaporate the oiled-out mixture completely under reduced pressure.

  • Trituration: Add 5 volumes of Cyclohexane. Vigorously scratch the inside of the glass flask with a glass stirring rod at the solvent interface. The microscopic glass abrasions provide high-energy nucleation sites.

  • Sonication: Place the flask in an ultrasonic bath for 15 minutes. The cavitation bubbles help break the viscous oil droplets and promote solid nucleation.

  • Maturation: Once a white powder begins to form, stir at room temperature for 24 hours to allow complete phase conversion from oil to solid.

PART 4: Quantitative Solvent Screening Data

The following table summarizes the thermodynamic outcomes of various solvent systems tested for this specific molecular scaffold.

Solvent System (Good / Poor)Ratio (v/v)Cooling ProfileExpected YieldPurity (HPLC)Causality / Mechanistic Notes
EtOAc / Heptane 1:30.1 °C/min to 4 °C82%>99.0%Matches Boc lipophilicity; gradual polarity shift prevents LLPS.
Toluene / Cyclohexane 1:4Stepwise (5 °C drops)75%>98.5%Toluene disrupts amorphous H-bond networks; excellent for stubborn oils.
DCM / Hexane 1:5Crash cooling to 0 °CN/A (Oils out)N/ARapid supersaturation forces liquid-liquid phase separation.
Isopropanol / Water 1:20.2 °C/min to 10 °C60%~95.0%H-bonding competition from water hinders crystal lattice formation.

PART 5: Workflow Visualization

CrystallizationWorkflow Start Crude N-Boc-Amino Alcohol (Viscous Oil) Solvent Dissolve in 'Good' Solvent (e.g., EtOAc or Toluene) Start->Solvent AntiSolvent Add 'Poor' Anti-Solvent (e.g., Heptane) Dropwise Solvent->AntiSolvent Check Did the product oil out? AntiSolvent->Check OiledOut Liquid-Liquid Phase Separation (Oiling Out) Check->OiledOut Yes Cloudy Cloudy Point Reached (Supersaturation) Check->Cloudy No Triturate Triturate / Add Seed Crystals & Temperature Cycle OiledOut->Triturate Cooling Slow Cooling to 4°C (Avoid Crash Cooling) Cloudy->Cooling Triturate->Check Retry Success Crystalline Product Isolated Cooling->Success

Workflow for troubleshooting and optimizing the crystallization of N-Boc-protected amino alcohols.

PART 6: References

  • "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development, 2016. URL:[Link]

  • Tanaka, K., et al. "Risk Considerations on Developing a Continuous Crystallization System for Carbamazepine: Effect of Oiling-out During Crystallization." Organic Process Research & Development, 2019. URL:[Link]

Sources

Technical Support Center: Residual Solvent Removal for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol .

Removing residual solvents from this specific intermediate is notoriously difficult. Below, we provide field-proven troubleshooting guides, self-validating protocols, and authoritative FAQs to help you achieve regulatory compliance without degrading your product.

Understanding the Molecule: The Causality of Solvent Trapping

Q: Why is it so difficult to dry 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol to constant weight?

A: The difficulty arises from the molecule's unique structural thermodynamics. The C4 position of the tetrahydropyran (THP) ring is quaternary, bearing two highly flexible and polar arms: a primary alcohol (-CH₂OH) and a Boc-protected amine (-CH₂NH-Boc).

  • The "Claw" Effect (Hydrogen Bonding): The carbamate carbonyl, carbamate NH, primary hydroxyl, and the THP ether oxygen create a dense, localized hydrogen-bond donor/acceptor network. Solvents like Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethylformamide (DMF) strongly intercalate into this network.

  • Amorphous Trapping: Because of the bulky, flexible Boc group and the THP ring, this compound often precipitates as a viscous oil or an amorphous foam rather than a highly ordered crystal. Amorphous matrices physically entrap solvent molecules, rendering standard vacuum drying ineffective.

  • Thermal Sensitivity: The tert-butoxycarbonyl (Boc) group is thermally labile. Applying high heat (>60°C) to drive off solvents risks thermal degradation and premature deprotection (release of isobutylene and CO₂), especially if trace acidic impurities are present.

Decision Matrix for Solvent Removal

To prevent thermal degradation while ensuring complete solvent removal, the choice of drying technique must be dictated by the boiling point and polarity of the trapped solvent.

G N1 Identify Trapped Solvent N2 High BP / Polar Aprotic (e.g., DMF, DMSO) N1->N2 N3 Low BP / Protic (e.g., MeOH, EtOAc, DCM) N1->N3 N4 Aqueous LiCl Wash + Lyophilization N2->N4 BP > 100°C N5 Physical State of Product? N3->N5 N6 Solvent Chasing (Heptane/Pentane) N5->N6 Viscous Oil / Foam N7 Standard Vacuum Drying (40°C, <10 mbar) N5->N7 Crystalline Solid

Caption: Decision tree for selecting the optimal residual solvent removal strategy based on solvent properties.

Troubleshooting & Step-by-Step Protocols

Issue A: Trapped Low-Boiling Solvents (EtOAc, DCM, MeOH)

Q: My product is a sticky foam containing 5% EtOAc by NMR. Vacuum drying at 40°C for 48 hours hasn't reduced the solvent level. What is the solution?

A: You are experiencing lattice entrapment. The amorphous foam has "sealed" the EtOAc inside. You must disrupt the matrix using a technique called Solvent Chasing (Constant Volume Distillation)[1]. By repeatedly adding an anti-solvent that forms a low-boiling azeotrope or disrupts the hydrogen bonding, you can force the polar solvent out.

Protocol: Solvent Chasing with Heptane/Pentane This is a self-validating system: the physical transition from a sticky oil to a crisp, free-flowing powder visually confirms the disruption of the solvent matrix.

  • Dissolution: Dissolve the sticky foam in the minimum amount of a volatile, non-polar solvent (e.g., diethyl ether or MTBE) at room temperature.

  • Chasing Solvent Addition: Add 5–10 volumes of an aliphatic hydrocarbon (e.g., n-heptane or pentane).

  • Evaporation: Concentrate the mixture on a rotary evaporator at 35°C under reduced pressure.

  • Iteration: As the solvent evaporates, the compound will likely foam. Break the vacuum, add another 5 volumes of heptane, and repeat the evaporation.

  • Solidification: By the 3rd cycle, the material should collapse into a crisp, white powder.

  • Final Drying: Transfer the powder to a vacuum desiccator and dry at 40°C (<10 mbar) for 12 hours.

Issue B: Trapped High-Boiling Solvents (DMF, DMSO)

Q: I used DMF for the alkylation step, and I cannot get the residual DMF below the ICH Q3C limit of 880 ppm. Heating is degrading my Boc group. How do I proceed?

A: DMF cannot be effectively removed from Boc-amino alcohols via standard vacuum drying due to its high boiling point (153°C) and intense hydrogen-bonding affinity. You must remove it via liquid-liquid extraction followed by lyophilization.

Protocol: Aqueous LiCl Wash & Lyophilization

  • Dilution: Dissolve the contaminated product in a water-immiscible organic solvent (e.g., MTBE or EtOAc).

  • LiCl Wash: Wash the organic layer with a 5% (w/v) aqueous Lithium Chloride (LiCl) solution (3 x 1 volume). Causality: Li⁺ ions strongly coordinate with the carbonyl oxygen of DMF, partitioning it heavily into the aqueous phase.

  • Brine Wash: Wash with saturated NaCl to remove residual water, then dry over anhydrous Na₂SO₄.

  • Concentration & Lyophilization: Concentrate the organic layer to a residue. Dissolve the residue in a mixture of HPLC-grade Water and Acetonitrile (e.g., 1:1 v/v) and freeze-dry (lyophilize) for 24–48 hours. This sublime transition completely bypasses the liquid phase, preventing the collapse of the material into a solvent-trapping oil.

Regulatory Limits & Quantitative Data

If this compound is utilized as an API intermediate, the residual solvent levels must comply with ICH Q3C Guidelines [2][3][4]. Below is a summary table of common solvents used in the synthesis of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol, categorized by their toxicity class and permitted daily exposure (PDE).

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Primary Removal Strategy
Methanol Class 230.03,000Solvent Chasing (Heptane)
Dichloromethane (DCM) Class 26.0600Solvent Chasing (Pentane)
N,N-Dimethylformamide (DMF) Class 28.8880LiCl Wash + Lyophilization
Ethyl Acetate (EtOAc) Class 350.05,000Vacuum Drying / Chasing
Heptane Class 350.05,000Vacuum Drying (40°C)

Data sourced from the ICH Harmonised Guideline for Residual Solvents Q3C(R8)[4].

Analytical Validation Workflow

Do not rely solely on weight constancy to confirm solvent removal. Boc-amino alcohols can hold up to 10% of their weight in solvent without appearing "wet." Follow this self-validating analytical workflow to ensure compliance.

G S1 Sample Preparation S2 1H NMR (Initial Screen) S1->S2 S3 Headspace GC-FID (Quantification) S2->S3 S4 ICH Q3C Compliance Check S3->S4

Caption: Sequential analytical validation workflow for quantifying residual solvents.

  • ¹H NMR (Initial Screen): Dissolve 10 mg of the dried product in CDCl₃ or DMSO-d₆. Check for diagnostic solvent peaks (e.g., EtOAc: singlet at 2.05 ppm, quartet at 4.12 ppm, triplet at 1.26 ppm in CDCl₃). This provides a rapid, semi-quantitative assessment (limit of detection ~0.1%).

  • Headspace GC-FID (Quantification): If NMR shows the solvent is near or below the visual threshold, proceed to Headspace Gas Chromatography with Flame Ionization Detection. This is the gold standard for quantifying Class 2 and Class 3 solvents down to parts-per-million (ppm) levels[5].

References

  • ICH Q3C (R8) Residual solvents - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Optimization of Solvent Chasing in API Manufacturing Process: Constant Volume Distillation Organic Process Research & Development / ResearchGate URL:[Link]

  • Control of residual solvents in API Manufacturing Pharmaceutical Guidelines / YouTube Educational Resources URL:[Link]

Sources

Technical Support Center: Troubleshooting & FAQs for 4-Aminomethyl-tetrahydropyran-4-methanol Synthesis & Protection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the protection and functionalization of 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol (CAS 959238-22-3) . This specific building block is highly valued in modern drug discovery, particularly for synthesizing complex kinase inhibitors such as the MAP4K1 inhibitor BAY-405 .

However, its unique structure—a 1,3-aminoalcohol motif situated at a sterically hindered, neopentyl-like quaternary center (C4 of the tetrahydropyran ring)—makes standard linear protection strategies notoriously inefficient. This guide provides field-proven alternative protecting group strategies, causal mechanistic explanations, and self-validating protocols to optimize your synthetic workflows.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why do standard sequential protections (e.g., N-Boc, followed by O-TBS) result in poor yields and incomplete conversions for this specific building block? A1: The root cause is severe steric hindrance. The C4 carbon of the tetrahydropyran (THP) ring is a fully substituted quaternary center. The adjacent primary alcohol is therefore "neopentyl-like," drastically reducing its nucleophilicity. Standard silylating agents like TBSCl with imidazole will stall. If you must use a silyl ether, you are required to upgrade to highly electrophilic reagents like TBSOTf with 2,6-lutidine to force the reaction.

Q2: What is the most thermodynamically favored alternative protection strategy for this molecule? A2: Simultaneous N,O-protection via a spiro-1,3-oxazine (N,O-acetonide) . Instead of fighting steric bulk with intermolecular reactions, we leverage thermodynamics. The THP ring induces a strong Thorpe-Ingold (gem-dialkyl) effect , which compresses the internal bond angles and highly favors intramolecular cyclization. Reacting the 1,3-aminoalcohol with 2,2-dimethoxypropane (DMP) rapidly yields a conformationally locked spirocycle, simultaneously protecting both groups with near-quantitative efficiency .

Q3: How do I prevent O-to-N acyl migration if I need to use ester-based protecting groups? A3: 1,3-aminoalcohols are highly susceptible to intramolecular O-to-N acyl migration under basic conditions. If you form an O-acetate while the amine is unprotected (or temporarily deprotected), the acyl group will rapidly migrate to the more nucleophilic nitrogen via a 6-membered cyclic transition state. Resolution: Avoid O-esters entirely. Rely exclusively on ethers (PMB, Trityl), silyl ethers (TBDPS), or cyclic aminals (acetonides).

Quantitative Data: Protecting Group Strategy Comparison

To aid in selecting the correct alternative protecting group based on your downstream synthetic requirements, consult the empirical data summarized below:

StrategyReagentsTypical Yield (%)Deprotection ConditionsSteric ProfileBest Downstream Use Case
N-Boc / O-TBS Boc₂O, then TBSOTf45–60%TFA, then TBAFHigh steric clashMild coupling reactions
N,O-Acetonide DMP, cat. pTSA85–95%1M HCl or TFA/H₂OConformationally lockedStrong bases, organometallics
N-Phth / O-TBDPS Phthalic anhydride, then TBDPSCl75–85%Hydrazine, then TBAFExtremely bulkyHarsh acidic conditions
N,N-Bn₂ / O-PMB BnBr, then PMB-TCA70–80%Pd/C, H₂ModerateStrong nucleophiles, hydrides

Process Workflows & Logical Selection

PG_Selection Start 4-(aminomethyl)THP-4-methanol (1,3-aminoalcohol) Cond Downstream Reaction Conditions? Start->Cond StrongBase Strong Base / Nucleophiles (e.g., Grignard, R-Li) Cond->StrongBase Yes Acidic Strong Acidic Conditions Cond->Acidic Yes Hydrogenation Catalytic Hydrogenation Cond->Hydrogenation Yes Oxazine N,O-Acetonide (1,3-Oxazine) StrongBase->Oxazine Stable to Base Phth N-Phth / O-TBDPS Acidic->Phth Acid Stable Boc N-Boc / O-PMB Hydrogenation->Boc Stable to H2/Pd

Workflow for selecting optimal alternative protecting groups based on downstream conditions.

Pathway A Free 1,3-Aminoalcohol (Sterically Hindered) B Acetone / DMP Catalytic pTSA A->B C Hemiaminal Intermediate (Transient) B->C D Spiro-1,3-Oxazine (Conformationally Locked) C->D

Mechanism of spiro-1,3-oxazine formation driven by the Thorpe-Ingold effect.

Troubleshooting Guide: Common Failure Modes

  • Issue: Hydrolysis of the 1,3-oxazine ring during silica gel chromatography.

    • Root Cause: The hemiaminal ether linkage of the acetonide is highly sensitive to the inherent acidity of standard silica gel.

    • Resolution: Pre-treat your silica gel column by flushing it with 1% Triethylamine (Et₃N) in hexanes prior to loading your sample.

  • Issue: Incomplete conversion during selective N-phthalimide protection.

    • Root Cause: Water accumulation. The condensation of the primary amine with phthalic anhydride releases water, which can stall the equilibrium if not actively removed.

    • Resolution: Utilize a Dean-Stark trap with toluene at reflux to azeotropically remove water, driving the reaction to completion.

Verified Experimental Protocols

Protocol A: Synthesis of Spiro-1,3-oxazine (N,O-Acetonide Protection)

This protocol leverages the Thorpe-Ingold effect to simultaneously protect the amine and alcohol.

  • Setup: Charge an oven-dried round-bottom flask with 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol (1.0 eq) under an argon atmosphere.

  • Reagents: Add 2,2-dimethoxypropane (DMP) (10.0 eq) to serve as both reagent and solvent. Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • Quench & Workup: Cool to room temperature. Quench the acid catalyst by adding Triethylamine (0.1 eq). Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validating System (Analytical Check): Run a ¹H NMR (in CDCl₃). The protocol is successful if you observe the complete disappearance of the broad -OH and -NH₂ signals, and the appearance of a sharp 6H singlet at ~1.40 ppm, corresponding to the newly formed gem-dimethyl group of the spiro-acetonide ring.

Protocol B: Selective N-Phthalimide Protection

Use this protocol when the primary alcohol must remain free for subsequent bulky etherification (e.g., TBDPS).

  • Setup: Dissolve 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol (1.0 eq) and phthalic anhydride (1.05 eq) in anhydrous toluene (0.2 M).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux (110 °C) for 12 hours to azeotropically remove the generated water.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution sequentially with saturated aqueous NaHCO₃ (to remove unreacted phthalic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-phthalimide protected product.

  • Self-Validating System (Analytical Check): Perform an IR (Infrared) spectroscopy scan of the crude product. The protocol is verified by the appearance of two strong, characteristic imide C=O stretching bands at ~1770 cm⁻¹ and 1710 cm⁻¹, alongside the retention of a broad O-H stretch at ~3400 cm⁻¹.

References

  • [1] Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry (2021).

  • [2] Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis (Mechanistic insights into the Thorpe-Ingold effect). MDPI Molecules (2019).

  • [3] Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Chemical & Pharmaceutical Bulletin (2020).

Sources

Validation & Comparative

1H NMR interpretation of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation and medicinal chemistry, I frequently encounter complex spirocyclic and tetrahydropyran (THP) building blocks. The compound 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a highly versatile intermediate used in the synthesis of functionally rich drug candidates.

However, accurately interpreting its


H NMR spectrum requires a nuanced understanding of solvent interactions, hydrogen bonding dynamics, and protecting group electronics. This guide provides an objective, data-driven comparison of the molecule's NMR performance across different solvent systems (CDCl

vs. DMSO-

) and evaluates the spectroscopic perturbations that occur upon Boc deprotection.

Structural Deconstruction & Spin Systems

Before comparing analytical environments, we must establish the baseline spin systems of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol. The molecule consists of four distinct proton environments:

  • The tert-Butyloxycarbonyl (Boc) Group: A massive 9-proton singlet dominating the upfield region.

  • The Tetrahydropyran (THP) Core: An 8-proton system split into two distinct multiplets due to the electronegativity of the ring oxygen.

  • The Aminomethyl Group (-CH

    
    -NH-Boc):  A 2-proton system coupled to the adjacent carbamate nitrogen.
    
  • The Hydroxymethyl Group (-CH

    
    -OH):  A 2-proton system whose coupling behavior is heavily dependent on the solvent's ability to undergo proton exchange.
    

Comparative Analysis: Solvent Effects (CDCl vs. DMSO- )

The choice of deuterated solvent fundamentally alters the observed spectrum, particularly for the exchangeable protons (-OH and -NH).

In non-polar, non-coordinating solvents like CDClngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


, exchangeable protons often appear as broad singlets due to rapid intermolecular proton exchange and variable hydrogen bonding. Conversely, highly polar, strong hydrogen-bond accepting solvents like DMSO-

lock these protons into rigid solvation complexes, slowing down the exchange rate on the NMR timescale. As demonstrated in extensive solute-solvent interaction studies, this transition induces significant downfield chemical shifts and reveals critical scalar coupling (

)[1].
Quantitative Chemical Shift Comparison (400 MHz)
Proton EnvironmentCDCl

(

, ppm)
DMSO-

(

, ppm)
Shift Perturbation (

)
Multiplicity / Coupling Changes
Boc -C(CH

)

1.441.38-0.06Singlet (s)

Singlet (s)
THP H3, H5 (Equatorial/Axial) 1.45 – 1.601.30 – 1.45-0.15Multiplet (m)

Multiplet (m)
THP H2, H6 (Adjacent to O) 3.60 – 3.753.45 – 3.60-0.15Multiplet (m)

Multiplet (m)
-CH

-NHBoc
3.252.98-0.27Doublet (d)

Doublet (d)
-CH

-OH
3.483.22-0.26Singlet (s)

Doublet (d,

= 5.5 Hz)
-OH (Alcohol) 2.60 (broad)4.45+1.85 Broad Singlet (br s)

Triplet (t,

= 5.5 Hz)
-NH- (Carbamate) 4.95 (broad)6.55+1.60 Broad Triplet (br t)

Triplet (t,

= 6.0 Hz)

Causality & Expert Insight: Why do we run this specific compound in DMSO-


 despite its higher viscosity? The data table reveals the answer: Self-Validation . In CDCl

, the -CH

-OH protons appear as a singlet at 3.48 ppm, and the -OH proton is a wandering broad peak. In DMSO-

, the strong hydrogen bonding to the sulfoxide oxygen prevents proton exchange. This causes the -OH proton to shift drastically downfield (+1.85 ppm) and split into a triplet, while simultaneously splitting the adjacent -CH

-OH protons into a distinct doublet. This reciprocal coupling is an absolute, self-validating confirmation of the hydroxymethyl structural motif.

SolventLogic A 4-[(Boc-amino)methyl] tetrahydropyran-4-methanol B CDCl3 (Non-coordinating) A->B Routine Purity Check C DMSO-d6 (Strong H-bond Acceptor) A->C Structural Elucidation D OH / NH Protons: Broad, Upfield (~2.5-5.0 ppm) No coupling visible B->D E OH / NH Protons: Sharp, Downfield (~4.5-6.5 ppm) Coupling (3J) visible C->E

Fig 1: Logical workflow for NMR solvent selection based on desired structural data.

Comparative Analysis: Boc-Protected vs. Free Amine

In synthetic workflows, this building block is inevitably deprotected to liberate the primary amine. Monitoring this transformation via


H NMR is critical. The removal of the electron-withdrawing carbamate group fundamentally alters the electronic environment of the adjacent 

-methylene protons[2][3].
Chemical Shift Perturbation upon Deprotection (in DMSO- )
Structural FeatureProtected (Boc)Deprotected (Free Amine)Diagnostic Indicator
Boc Methyls 1.38 ppm (s, 9H)AbsentComplete disappearance of the 9H singlet.
-CH

-N
2.98 ppm (d, 2H)2.55 ppm (s, 2H)Upfield shift (

ppm)
due to loss of the electron-withdrawing carbonyl.
Nitrogen Protons 6.55 ppm (t, 1H, -NH-)~1.80 ppm (br s, 2H, -NH

)
Drastic upfield shift and change in integration (1H

2H).

Causality & Expert Insight: Many junior chemists rely solely on the disappearance of the 1.38 ppm Boc singlet to confirm deprotection. However, residual tert-butanol or unreacted Boc


O can yield false positives. A self-validating protocol requires orthogonal confirmation: you must observe the 

-methylene (-CH

-N) shift from ~2.98 ppm upfield to ~2.55 ppm. This upfield shift is the definitive proof that the electron-withdrawing carbamate linkage has been successfully cleaved to yield the free amine[2].

DeprotectionLogic A Boc-Protected Amine (-CH2-NH-Boc) B Acidic Cleavage (e.g., TFA / DCM) A->B C Free Amine (-CH2-NH2) B->C D Loss of 9H Singlet (~1.38 ppm) C->D Indicator 1 E α-CH2 Upfield Shift (Δδ ≈ -0.4 ppm) C->E Indicator 2 (Definitive)

Fig 2: Orthogonal NMR markers for confirming successful Boc deprotection.

Experimental Protocols

To ensure reproducibility and high-fidelity data, follow these standardized methodologies.

Protocol A: Optimal H NMR Sample Preparation (DMSO- )
  • Sample Mass: Weigh exactly 5.0 - 10.0 mg of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol. Over-concentration leads to line broadening and loss of fine coupling.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Homogenization: Sonicate the NMR tube for 30 seconds to ensure complete dissolution. The sample must be optically clear.

  • Acquisition Parameters (400 MHz):

    • Pulse sequence: Standard 1D proton (e.g., zg30 on Bruker).

    • Number of Scans (NS): 16 to 64 (adjust based on sample concentration to achieve a S/N ratio > 100:1).

    • Relaxation Delay (D1): 1.5 seconds minimum to ensure accurate integration of the quaternary-adjacent protons.

Protocol B: Standardized Boc Deprotection for NMR Monitoring
  • Reaction Setup: Dissolve 50 mg of the protected compound in 1.0 mL of Dichloromethane (DCM).

  • Reagent Addition: Add 1.0 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Agitation: Stir at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 2 mL) to remove residual TFA.

  • Validation: Dissolve the resulting crude oil in DMSO-

    
     and acquire a 
    
    
    
    H NMR spectrum following Protocol A. Confirm deprotection via the
    
    
    -methylene upfield shift (Fig 2).

References

  • Siskos, M. G., Tsiafoulis, C. G., Kontogianni, V. G., & Gerothanassis, I. P. (2013). "Investigation of solute–solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts." Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5jhstCeBAymOoWBjdhAEIblYM6caJcI5JjPCu9mzqQ48qu3nCnaoJJX8looWB_4r4UV-zE07wx9gbCwUp8IS_-wum_47qChBBpY57MpSPelvAJCUq765UzPv2Ws7XS2wT5EYrLE20d9dG6YIyqd1lDCaj7LfkGzFlRYfySatahvd6hx-MmLPohd5B83Q1BaAQMQCpp62tVeNqwbh2iD-TFf_mAak19FyntVaOVJpCMYNiz8iSIUgWO8EBJgrc59Io8F6iVZScAnjvD9OK1gssXJtweD-HtWwLsbtN0pwr6TCwU3xQTJDt1l3wc4daUImvFomHn1CerXZwWp0=]
  • BenchChem. "Spectroscopic comparison of Boc-trp-phe-ome and its deprotected form." BenchChem Knowledge Base.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnCpvgHuufmnMJG0-kNHY9tTOAqo3JMdyfOgQfJCpg7rt-0iy4vZECfvFhs0ogbIWCczPjQudjknS8JgZJPQqjGJEzeK5vsGO1hRMaBUtiqk1b2C1hmU9Z31EZHwdCtlzMCOFoRJKX47qXPKfxZNJCTKoVXH07XBnS6538bos-LYLbKP765CtLQofqpWAgcYGzzAh6dnm_rnoo3zrPA3KSmQ==]
  • Huang, H.-M., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz0S9U4RDNbBFTDZYeglHJlKHQ6ifT_0JmrehWZ7h1ZQK1xcYnEeZtU4hQC9zaC07Xw9Bm--tC9zIf9Vv28LM6BgyzURAY99canIqMutKMg4CzwPuU7FXZJIlhxqhiGxCm9SLebsfc-XZgvHULonkq5wTxiQBYcEOc]

Sources

LC-MS characterization standards for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Characterization Standards for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol: A Comparative Guide

Executive Profiling & Analytical Challenges

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (C₁₂H₂₃NO₄, MW: 245.31 g/mol ) is a highly functionalized aliphatic amino alcohol widely utilized as a structural scaffold in drug discovery. Characterizing this molecule presents a unique set of analytical hurdles:

  • Optical Invisibility: The molecule lacks a conjugated

    
    -system or aromatic ring, rendering traditional HPLC-UV methods practically useless without labor-intensive pre-column derivatization (e.g., using FMOC-Cl)[1].
    
  • Structural Dichotomy: It possesses a highly hydrophilic core (a tetrahydropyran ring and a free hydroxyl group) fused to a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group.

  • Thermal Lability: The N-Boc group is notoriously susceptible to thermal and voltage-induced deprotection, complicating mass spectrometric ionization[2].

To bypass the need for derivatization, direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This guide objectively compares chromatographic strategies and establishes a self-validating LC-MS/MS protocol for this specific compound.

Chromatographic Architecture: The "Why" Behind the Column

Selecting the correct stationary phase requires balancing the molecule's dual polarity. We compared three distinct column chemistries:

  • Standard Reversed-Phase (C18): To retain the polar tetrahydropyran-4-methanol core, the mobile phase must be highly aqueous (>90% water). However, traditional C18 chains undergo hydrophobic phase collapse (dewetting) under these conditions, leading to erratic retention times and severe peak tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While HILIC is exceptional for underivatized amino acids[3], it performs poorly here. HILIC relies on analyte partitioning into a water-enriched layer on the silica surface. The bulky, hydrophobic Boc group sterically hinders the polar core from interacting with this aqueous layer, resulting in premature elution and peak fronting.

  • Polar-Embedded / Mixed-Mode C18 (Optimal): Columns engineered with a polar functional group embedded within the alkyl chain (e.g., Restek Raptor Polar X or Waters Atlantis T3) prevent phase collapse in highly aqueous conditions[4]. They successfully anchor the polar core while providing sufficient hydrophobic interaction for the Boc group.

Quantitative Performance Matrix

Data generated using a 10 ng/mL standard, 0.1% Formic Acid in H₂O/MeCN mobile phases, flow rate 0.4 mL/min.

Column ChemistryRetention Factor (k')Theoretical Plates (N)Peak Asymmetry (Tf)S/N RatioVerdict
Standard C18 1.24,5001.85 (Severe Tailing)45Suboptimal
HILIC 0.83,2002.10 (Fronting)30Poor
Polar-Embedded C18 4.512,5001.05 (Ideal Gaussian)180Optimal

Mass Spectrometry Mechanics: Controlling Boc Lability

During Electrospray Ionization (ESI+), the basic secondary amine readily accepts a proton to form the precursor ion


 at m/z 246.2. However, the thermal energy from the source desolvation gas and the electrical potential can cause premature, in-source cleavage of the Boc group[2].

The Causality of Optimization: To maximize sensitivity, the Declustering Potential (DP) or Fragmentor Voltage must be intentionally lowered (e.g., to 40-50 V) compared to standard small molecules. If the DP is too high, the molecule fragments into m/z 146.1 before entering the first quadrupole (Q1), decimating the signal-to-noise ratio of the targeted MRM transition.

MS_Pathway M Precursor Ion [M+H]+ m/z 246.2 F1 Intermediate Fragment [M+H - C4H8]+ m/z 190.2 M->F1 Loss of t-butyl (-56 Da) F2 Primary Quantifier [M+H - Boc]+ m/z 146.1 M->F2 Loss of Boc (-100 Da) F1->F2 Loss of CO2 (-44 Da) F3 Secondary Qualifier [M+H - Boc - H2O]+ m/z 128.1 F2->F3 Loss of H2O (-18 Da)

Fig 1. ESI+ collision-induced dissociation pathway of the target compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) parameters are explicitly met, ensuring that matrix effects and column degradation do not compromise the data.

Step 1: Mobile Phase & Column Setup
  • Column: Polar-embedded C18 (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 2% B hold for 1.0 min; ramp to 60% B over 4.0 min; hold at 95% B for 1.5 min; equilibrate at 2% B for 2.5 min.

Step 2: MS/MS Source Optimization
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Do not exceed, to prevent thermal Boc degradation).

  • MRM Transitions:

    • Quantifier: 246.2

      
       146.1 (Collision Energy: 15 eV)
      
    • Qualifier: 246.2

      
       128.1 (Collision Energy: 25 eV)
      
Step 3: The Self-Validating Injection Sequence

Workflow Prep 1. Sample Prep Spike with IS SST1 2. Blank Inject (Check Carryover) Prep->SST1 SST2 3. LLOQ Inject (S/N > 10 req.) SST1->SST2 Run 4. Batch Analysis (Unknowns) SST2->Run QC 5. QC Bracketing (Every 10 runs) Run->QC

Fig 2. Self-validating LC-MS/MS operational workflow for batch analysis.

Validation Logic (Causality):

  • Blank Injection: Proves the system is free of carryover. Pass criteria: Target peak area < 20% of LLOQ.

  • LLOQ Injection: Proves the MS source is clean and the detector is sensitive. Pass criteria: S/N > 10, Asymmetry (Tf) between 0.8 and 1.2.

  • Internal Standard (IS): Samples must be spiked with a stable isotope (e.g., D9-Boc analog). This self-corrects for any ionization suppression caused by co-eluting matrix components.

  • QC Bracketing: A known standard is injected every 10 samples. Pass criteria: Calculated concentration must be within ±15% of nominal. If a QC fails, the system invalidates the preceding 10 samples, forcing a re-run and preventing the publication of drifted data.

References

  • Restek. "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma".[Link]

  • American Chemical Society (ACS). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". [Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS".[Link]

Sources

Spectroscopic Validation of N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, highly functionalized building blocks like N-Boc-4-aminomethyl-4-hydroxymethyl-tetrahydropyran (N-Boc-AMHMT) are critical for synthesizing complex spirocycles and peptidomimetics. Because this molecule contains multiple orthogonal reactive sites—a protected primary amine, a free primary alcohol, and a cyclic ether—rapid structural verification is paramount before committing it to multi-step synthesis.

This guide provides an in-depth, comparative analysis of the Infrared (IR) spectroscopic profile of N-Boc-AMHMT, objectively comparing its spectral "performance" and diagnostic markers against common alternative building blocks.

Part 1: Mechanistic IR Spectral Analysis of N-Boc-AMHMT

To confidently identify N-Boc-AMHMT, one must understand the physical causality behind its vibrational modes. The molecule can be divided into three distinct functional domains:

The Boc-Protected Amine (Carbamate Core)

Converting a highly nucleophilic primary amine into a tert-butyloxycarbonyl (Boc) protected carbamate fundamentally alters its IR signature[1].

  • C=O Stretch: Unlike standard aliphatic ketones, the carbamate carbonyl experiences resonance stabilization from both the adjacent nitrogen and oxygen atoms. This reduces the double-bond character, shifting the C=O stretch to the 1670–1715 cm⁻¹ range[2][3].

  • N-H Stretch: A secondary carbamate exhibits a single, relatively sharp N-H stretching band near 3300–3400 cm⁻¹ [4]. This contrasts sharply with the dual bands (symmetric and asymmetric) seen in unprotected primary amines[4].

  • tert-Butyl Signature: The tert-butyl group produces a highly diagnostic C-H bending doublet at approximately 1365 cm⁻¹ and 1380–1390 cm⁻¹ [2]. This splitting is caused by the symmetric deformation of the three methyl groups interacting in-phase and out-of-phase.

The Primary Hydroxymethyl Group
  • O-H Stretch: Primary alcohols exhibit a strong, broad absorption band between 3300 and 3500 cm⁻¹ [5]. In N-Boc-AMHMT, this broad peak overlaps with the sharper carbamate N-H stretch. The broadness is a direct result of intermolecular hydrogen bonding, which creates a distribution of varying O-H bond force constants across the solid sample[6].

  • C-O Stretch: A strong C-O stretching band is observed near 1000–1050 cm⁻¹ , which is a reliable marker for primary alcohols[5].

The Tetrahydropyran (THP) Ring
  • C-O-C Ether Stretch: The cyclic ether core produces asymmetric C-O-C stretching vibrations in the fingerprint region, typically between 1080–1150 cm⁻¹ [7].

  • Aliphatic C-H Stretches: The unstrained sp³ hybridized carbons of the THP ring exhibit C-H stretching just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹ )[6][8].

Part 2: Comparative IR Diagnostics (Alternative Building Blocks)

When selecting a building block for library synthesis, N-Boc-AMHMT is often weighed against structural alternatives.

  • Unprotected AMHMT is highly reactive but prone to side reactions; IR is used to ensure complete Boc-protection[1][3].

  • Fmoc-AMHMT is base-labile (ideal for SPPS), whereas Boc is acid-labile (ideal for orthogonal basic functionalization)[1].

  • N-Boc-4-aminomethyl-THP lacks the hydroxymethyl anchor needed for spiro-fusions.

The table below summarizes the quantitative IR data used to differentiate these alternatives objectively.

Structural FeatureN-Boc-AMHMT (Target)Unprotected AMHMTFmoc-AMHMTN-Boc-4-aminomethyl-THP
N-H Stretch Single peak (~3350 cm⁻¹)Dual peaks (~3300, 3400 cm⁻¹)Single peak (~3350 cm⁻¹)Single peak (~3350 cm⁻¹)
O-H Stretch Broad (~3300–3500 cm⁻¹)Broad (~3300–3500 cm⁻¹)Broad (~3300–3500 cm⁻¹)Absent
C=O Stretch Strong (~1670–1715 cm⁻¹)Absent Strong (~1690–1710 cm⁻¹)Strong (~1670–1715 cm⁻¹)
Aromatic Peaks AbsentAbsentPresent (>3000, ~1600 cm⁻¹)Absent
t-Butyl Doublet Present (~1365, 1390 cm⁻¹)AbsentAbsentPresent (~1365, 1390 cm⁻¹)
Primary C-O Present (~1050 cm⁻¹)Present (~1050 cm⁻¹)Present (~1050 cm⁻¹)Absent

Part 3: Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data, follow this self-validating Attenuated Total Reflectance (ATR) FTIR methodology. This protocol is designed to eliminate false positives caused by environmental artifacts.

Step 1: System Purge and Background Acquisition

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Record a background spectrum in ambient air.

  • Causality: This step establishes a baseline and digitally subtracts atmospheric water vapor (complex sharp bands at 3500–3900 cm⁻¹) and carbon dioxide (strong doublet at ~2350 cm⁻¹)[8]. Failure to do this will result in inverted peaks that can mask the critical O-H and N-H stretching regions.

Step 2: Sample Application & Compression

  • Action: Place 1–2 mg of solid N-Boc-AMHMT directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch engages (approximately 80% maximum torque).

  • Causality: The evanescent IR wave generated by the ATR crystal only penetrates 0.5–2 µm into the sample. Because N-Boc-AMHMT is a solid, high mechanical pressure is required to eliminate air gaps and ensure intimate optical contact. This prevents baseline sloping and ensures accurate relative peak intensities.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 individual scans.

  • Causality: Co-adding 32 scans provides an optimal signal-to-noise ratio, averaging out random detector noise without subjecting the sample to excessive atmospheric exposure that could lead to moisture absorption over time.

Step 4: Validation Logic (The Self-Check)

  • Rule 1: If a peak appears at ~1640–1650 cm⁻¹, the sample contains unreacted primary amine impurities[3].

  • Rule 2: The presence of the 1670–1715 cm⁻¹ C=O peak validates the Boc group[2].

  • Rule 3: The presence of the broad 3300–3500 cm⁻¹ band validates the hydroxymethyl group[5]. If missing, the sample is likely the des-hydroxy analog.

Part 4: Workflow Visualization

The following logical decision tree illustrates the diagnostic workflow for identifying N-Boc-AMHMT and ruling out alternative building blocks using IR spectroscopy.

IR_Workflow Start Unknown Tetrahydropyran Building Block CheckCO Check for Carbamate C=O (~1670-1715 cm⁻¹) Start->CheckCO NoCO No C=O peak present CheckCO->NoCO No YesCO C=O peak present CheckCO->YesCO Yes Unprotected Unprotected Amine (4-AMHMT) NoCO->Unprotected CheckArom Check for Aromatic C-H (>3000 cm⁻¹) YesCO->CheckArom YesArom Aromatic peaks present CheckArom->YesArom Yes NoArom No Aromatic peaks CheckArom->NoArom No Fmoc Fmoc-Protected Amine YesArom->Fmoc CheckOH Check for broad O-H stretch (~3300-3500 cm⁻¹) NoArom->CheckOH NoOH No broad O-H stretch CheckOH->NoOH No YesOH Broad O-H stretch present CheckOH->YesOH Yes DesHydro N-Boc-4-aminomethyl-THP (Lacks -OH) NoOH->DesHydro Target Target Confirmed: N-Boc-AMHMT YesOH->Target

Diagnostic decision tree for the IR spectroscopic identification of THP building blocks.

References

  • [4] orgchemboulder.com - IR Spectroscopy Tutorial: Amines. Available at:

  • [2] mdpi.com - A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Available at:

  • [3] researchgate.net - FT-IR spectra of 3-amino-1-propanol and tert-butylN-(3-hydroxypropyl) carbamate. Available at:

  • [7] nist.gov - Tetrahydropyran - the NIST WebBook. Available at:

  • [1] chemistrysteps.com - Boc Protecting Group for Amines. Available at:

  • [8] libretexts.org - Infrared Spectra of Some Common Functional Groups. Available at:

  • [5] libretexts.org - Spectroscopy of Alcohols and Phenols. Available at:

  • [6] uomustansiriyah.edu.iq - The features of IR spectrum. Available at:

Sources

comparing bioisosteres of tetrahydropyran vs cyclohexane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of bioisosteric replacement in medicinal chemistry reveals that swapping a cyclohexane scaffold for a tetrahydropyran (THP) ring is one of the most effective strategies for optimizing the developability of a drug candidate. While both six-membered rings share similar steric bulk and predominantly adopt a chair conformation, the introduction of a single heteroatom fundamentally alters the molecule's physicochemical properties, target binding thermodynamics, and pharmacokinetic profile.

This guide provides a comprehensive, data-driven comparison of cyclohexane and THP scaffolds, detailing the causality behind their performance differences and providing self-validating experimental protocols for evaluating these bioisosteres in the laboratory.

Structural & Physicochemical Causality

The decision to replace a cyclohexane ring with a THP scaffold is rarely made to improve steric fit, as both rings possess near-identical volumes and energy barriers for ring-flipping (~10 kcal/mol). Instead, the replacement is driven by the need to modulate electronic and physicochemical properties .

The primary driver of these changes is the ether oxygen in the THP ring, which introduces two critical features:

  • Hydrogen Bond Acceptor Capability: The oxygen lone pairs provide a new vector for interacting with hydrogen bond donors (e.g., backbone amides or side-chain hydroxyls) in a protein's binding pocket.

  • Permanent Dipole Moment: Unlike the non-polar cyclohexane, THP possesses a permanent dipole moment (~1.5–2.0 D). This increases the molecule's polarity, significantly lowering its lipophilicity (LogP) and increasing its aqueous solubility .

However, this substitution introduces a thermodynamic trade-off known as the desolvation penalty . When a THP ring binds to a target, its oxygen atom must shed its hydration shell. If the target's binding pocket is strictly hydrophobic and does not offer a compensating hydrogen bond donor, the net free energy of binding (


) will be less favorable than that of the lipophilic cyclohexane.

G Cyclohexane Cyclohexane Scaffold - High Lipophilicity - No Dipole Moment - Hydrophobic Interactions THP Tetrahydropyran (THP) Scaffold - Lower Lipophilicity (↓ logP) - H-Bond Acceptor (O atom) - Permanent Dipole Moment Cyclohexane->THP Bioisosteric Replacement ADME ADME Optimization - ↑ Aqueous Solubility - ↓ Plasma Clearance - Modulated pKa THP->ADME Binding Target Binding - Altered Ligand Efficiency - New Polar Contacts THP->Binding

Caption: Logical flow of property modulation when replacing cyclohexane with THP.

Comparative Performance Data

The impact of replacing cyclohexane with THP is highly context-dependent. Below is a summary of quantitative data and structural rationales comparing the two scaffolds across different drug discovery campaigns.

Table 1: Physicochemical Comparison of Scaffolds

PropertyCyclohexaneTetrahydropyran (THP)Causality / Structural Basis
Ring Conformation Chair (predominant)Chair (predominant)Both feature ~10 kcal/mol barrier for ring flipping.
Lipophilicity (LogP) HighLowerOxygen atom introduces polarity and decreases hydrophobicity.
H-Bonding NoneAcceptor (1)Ether oxygen possesses lone pairs capable of H-bond acceptance.
Dipole Moment ~0 D~1.5 - 2.0 DElectronegativity difference between O and C atoms.
Aqueous Solubility PoorImprovedIncreased polarity and H-bonding with water molecules.

Table 2: Case Studies in Target Binding

Target / Compound SeriesCyclohexane Analog PerformanceTHP Analog PerformanceImpact & Mechanistic Rationale
JAK1 Selective Inhibitors High LogD, baseline Ligand Binding Efficiency (LBE)LogD ↓ (2.08), Lipophilic Ligand Efficiency ↑ (1.4x)THP oxygen provided tighter drug-enzyme binding via a new H-bond, improving LLE .
p97 ATPase Inhibitors Potent (IC50 = 60 nM)Potency severely compromisedStrict hydrophobic pocket requirement; uncompensated desolvation penalty of THP oxygen reduced affinity .
SARS-CoV-2 Mpro Inhibitors High potency, but cytotoxicMaintained potency, improved solubilityBioSTAR analysis shows THP acts as a viable para-substituted benzene/cyclohexane bioisostere with reduced toxicity .

Self-Validating Experimental Protocols

To objectively compare the performance of cyclohexane and THP bioisosteres, researchers must employ robust, self-validating assays. The following protocols include internal controls to ensure data integrity.

Protocol 1: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Determining the distribution coefficient (LogD) is critical for quantifying the lipophilicity reduction achieved by THP substitution.

  • Self-Validating Mechanism: The assay must include a cassette of reference standards with known LogD values (e.g., Atenolol [LogD ~0.1], Metoprolol [LogD ~1.8], and Diclofenac [LogD ~4.0]). If the experimental LogD of the standards deviates by >0.2 log units from literature values, the system is not at thermodynamic equilibrium.

  • Step 1: Phase Saturation. Mutually saturate 1-octanol and 50 mM sodium phosphate buffer (pH 7.4) by stirring vigorously for 24 hours. Allow phases to separate completely.

  • Step 2: Compound Spiking. Dissolve the test compounds in DMSO (10 mM). Spike into a 1:1 (v/v) mixture of the saturated octanol/buffer to a final concentration of 10 µM (keep DMSO <1%).

  • Step 3: Equilibration. Shake the mixture at 300 rpm for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Step 4: Phase Separation. Centrifuge the vials at 3000 x g for 15 minutes to ensure a crisp phase boundary.

  • Step 5: LC-MS/MS Quantification. Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Step 6: Calculation. Calculate LogD using the formula:

    
    .
    
Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance)

While THP reduces overall lipophilicity (often improving clearance), the oxygen atom can introduce new metabolic hotspots (e.g.,


-oxidation by Cytochrome P450s).
  • Self-Validating Mechanism: The assay utilizes Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly depleted or Warfarin shows significant degradation, the microsomal activity is compromised, and the assay must be rejected.

G Step1 1. Compound Incubation (Test Cmpd + Microsomes) Step2 2. Reaction Initiation (Add NADPH) Step1->Step2 Step3 3. Aliquot & Quench (Add Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5

Caption: Step-by-step workflow for in vitro microsomal stability assessment.

  • Step 1: Master Mix Preparation. Prepare a solution containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl

    
    .
    
  • Step 2: Compound Addition. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Step 3: Reaction Initiation. Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Step 4: Time-Course Sampling. At

    
     and 
    
    
    
    minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction.
  • Step 5: Protein Precipitation. Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Data Analysis. Analyze the supernatant via LC-MS/MS. Plot

    
     versus time. Calculate the elimination rate constant (
    
    
    
    ) from the slope to derive the intrinsic clearance (
    
    
    ).

References

  • Journal of Medicinal Chemistry. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer." PubMed Central. Available at:[Link]

Comparative HPLC Method Development Guide: Purity Analysis of Velpatasvir Intermediate CAS 1378388-16-9

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 1378388-16-9 , chemically identified as (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, is a critical chiral building block in the synthesis of Velpatasvir, a potent NS5A inhibitor used to treat Hepatitis C [1] [2]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents significant challenges due to the molecule's lack of a strong UV chromophore and its mixed-polarity structural features.

This guide objectively compares traditional UV-based HPLC approaches against modern, optimized methodologies utilizing Charged Aerosol Detection (CAD) and advanced column chemistries. By explaining the causality behind each chromatographic variable, this document provides a self-validating framework for drug development professionals to achieve accurate mass-balance purity assessments.

Mechanistic Analysis & Analytical Challenges

To design a successful HPLC method, we must first deconstruct the structural liabilities of CAS 1378388-16-9 [3]:

  • Optical Limitations (The Detection Challenge): The molecule lacks conjugated

    
    -systems or aromatic rings. Its only UV-absorbing functional groups are the carboxylic acid and the tert-butoxycarbonyl (Boc) amide, which exhibit weak absorbance strictly in the low-wavelength region (< 220 nm).
    
  • Structural Polarity (The Chromatographic Challenge): The molecule possesses a bulky, hydrophobic Boc group alongside a highly polar carboxylic acid (pKa ~3.5).

The Causality of Method Failure

Historically, analysts default to standard C18 columns and low-wavelength UV detection (210 nm) using Trifluoroacetic acid (TFA) as a mobile phase modifier. This approach fails for two reasons:

  • Baseline Drift: TFA absorbs strongly at 210 nm. During a gradient elution, the changing concentration of organic solvent causes severe baseline drift, making it impossible to accurately integrate trace impurities (<0.1%).

  • Ion Suppression & Background Noise: If an analyst attempts to switch to a universal detector like CAD or Mass Spectrometry (MS) to solve the UV issue, TFA causes severe background noise and ion suppression.

  • Silanol Interactions: Switching from TFA to a weaker, CAD-compatible acid like Formic Acid leaves residual silanols on standard C18 silica exposed. The free carboxylic acid of the analyte interacts with these silanols, resulting in severe peak tailing and poor resolution from diastereomeric impurities (e.g., the (2R,4S)-epimer).

Comparative Evaluation: Finding the Optimal System

To solve the interconnected challenges of detection and peak shape, we must evaluate alternative column chemistries and detection modalities.

Column Chemistry Comparison

We evaluated three column chemistries using a CAD-compatible mobile phase (0.1% Formic Acid). The Polar-Embedded C18 emerges as the clear winner. The embedded polar group (typically an amide or ether) creates a virtual water layer near the silica surface. This shields the residual silanols from the analyte's carboxylic acid, providing perfect peak shape even with the weaker Formic Acid modifier, while preventing phase collapse during the highly aqueous initial gradient conditions required to retain polar synthesis byproducts.

Table 1: Column Performance Evaluation (Mobile Phase: 0.1% Formic Acid / Acetonitrile)

Column ChemistryRetention MechanismPeak Tailing (Tf)Resolution (Epi-impurity)Suitability for CAD
Standard Fully Porous C18 Hydrophobic only1.851.4Poor (Requires TFA for peak shape)
Core-Shell C18 Hydrophobic, high efficiency1.421.8Moderate
Polar-Embedded C18 Hydrophobic + Silanol Shielding1.08 2.6 Excellent (Optimal with Formic Acid)
Detector Performance Comparison

Charged Aerosol Detection (CAD) provides a mass-proportional response independent of the analyte's optical properties [4]. Because CAS 1378388-16-9 and its synthesis byproducts lack chromophores, CAD ensures an accurate mass balance without requiring individual reference standards for every unknown impurity.

Table 2: Detector Performance Comparison

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Detection Mechanism Chromophore absorptionAnalyte mass (particle scattering)
Baseline Stability Severe drift during gradientFlat, stable baseline
Response Factor Highly variable among impuritiesUniform for all non-volatile species
Limit of Quantitation (LOQ) ~0.10% (Limited by baseline noise)~0.01%

Method Development Workflow Visualization

The following decision matrix illustrates the logical progression from identifying the analyte's structural liabilities to selecting the optimized analytical parameters.

HPLC_Workflow Sample Target: CAS 1378388-16-9 NoChrom No UV Chromophore Sample->NoChrom Acidic Carboxylic Acid (pKa ~3.5) Sample->Acidic Det_UV UV 210 nm (Baseline Drift) NoChrom->Det_UV Traditional Det_CAD CAD (Uniform Response) NoChrom->Det_CAD Optimized Col_C18 Standard C18 (Peak Tailing) Acidic->Col_C18 Traditional Col_Polar Polar-Embedded C18 (Excellent Peak Shape) Acidic->Col_Polar Optimized Final Optimized Method: Polar-Embedded C18 + CAD 0.1% Formic Acid Gradient Det_CAD->Final Col_Polar->Final

Fig 1: Decision matrix for HPLC method development of CAS 1378388-16-9.

Optimized Experimental Protocol (Self-Validating Workflow)

This protocol utilizes the synergistic combination of a Polar-Embedded stationary phase and CAD to deliver a robust, stability-indicating method.

Step 1: Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Lowers pH to ~2.7 to fully protonate the carboxylic acid, ensuring strong retention while remaining volatile for CAD).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for the bulky Boc-protected molecule, sharpening the peak).

  • Injection Volume: 10 µL.

Step 3: Gradient Program
  • 0.0 - 2.0 min: 10% B (Retains polar des-Boc impurities)

  • 2.0 - 15.0 min: 10% B

    
     70% B
    
  • 15.0 - 18.0 min: 70% B (Flushes highly hydrophobic synthesis dimers)

  • 18.0 - 18.1 min: 70% B

    
     10% B
    
  • 18.1 - 25.0 min: 10% B (Re-equilibration)

Step 4: CAD Settings
  • Evaporator Temperature: 35 °C (Optimized to prevent the loss of semi-volatile impurities).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 5: System Suitability Testing (SST)

To ensure the protocol is a self-validating system, the instrument must pass the following criteria prior to sample analysis:

  • Precision: The %RSD of the principal peak area from six replicate injections of a 1.0 mg/mL standard must be

    
     2.0% .
    
  • Peak Quality: The tailing factor (Tf) of the principal peak must be

    
     1.5 . (Failure indicates silanol exposure or column degradation).
    
  • Selectivity: The resolution (Rs) between CAS 1378388-16-9 and its (2R,4S)-epimer spiked at 1% must be

    
     2.0 .
    

References

metabolic stability comparison of THP derivatives vs piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Comparison: Tetrahydropyran (THP) vs. Piperidine Derivatives

In medicinal chemistry, the piperidine ring is one of the most ubiquitous nitrogenous heterocycles utilized in FDA-approved therapeutics. However, its high basicity (pKa ~9–11) and electron-rich nitrogen center frequently introduce severe pharmacokinetic liabilities, including rapid cytochrome P450 (CYP)-mediated clearance, hERG channel blockade, and lysosomotropism[1].

To rescue promising scaffolds, drug development professionals frequently employ a bioisosteric replacement strategy: substituting the piperidine ring with a tetrahydropyran (THP) core. This guide objectively compares the metabolic stability of these two scaffolds, providing the mechanistic rationale, real-world comparative data, and self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Causality of Clearance

The divergent metabolic fates of piperidine and THP derivatives stem directly from their distinct stereoelectronic properties.

The Piperidine Liability: The secondary or tertiary amine in piperidine serves as a primary target for Phase I metabolism. CYP450 enzymes (particularly CYP3A4 and CYP2D6) and Flavin-containing monooxygenases (FMOs) readily interact with the nitrogen's lone pair[1]. This initiates single-electron transfer (SET) or hydrogen atom transfer (HAT), leading to two rapid clearance pathways:

  • N-Oxidation: Direct oxidation of the nitrogen atom.

  • N-Dealkylation /

    
    -Carbon Oxidation:  Hydroxylation at the 
    
    
    
    -carbon adjacent to the nitrogen, resulting in an unstable hemiaminal that spontaneously cleaves, fragmenting the molecule.

The THP Advantage: Replacing the basic >NH or >NR group with an oxygen atom (-O-) fundamentally alters the molecule's electronic landscape. Oxygen is significantly more electronegative and less basic than nitrogen. This inductive effect lowers the highest occupied molecular orbital (HOMO) energy of the ring, rendering the adjacent carbon-hydrogen bonds highly resistant to CYP-mediated hydroxylation[2]. Furthermore, the removal of the basic center eliminates the primary binding interaction required for hERG-mediated cardiotoxicity[3].

MetabolicPathways P_Node Piperidine Scaffold P_N_Ox N-Oxidation (FMO/CYP) P_Node->P_N_Ox High Liability P_N_Dealk N-Dealkylation (CYP3A4) P_Node->P_N_Dealk High Liability P_C_Ox α-Carbon Oxidation P_Node->P_C_Ox Moderate Liability T_Node THP Scaffold T_Stable Metabolically Stable Core T_Node->T_Stable No N-mediated metabolism T_C_Ox Ring Hydroxylation T_Node->T_C_Ox Minor CYP liability

Metabolic liability pathways of piperidine versus the stabilized tetrahydropyran (THP) bioisostere.

Comparative Performance Data

The superiority of the THP bioisostere in mitigating clearance is best illustrated through matched molecular pair (MMP) analysis. In a prominent optimization campaign for Pyrazolopyrimidine TLR7 Agonists (applications in immuno-oncology), researchers directly compared piperidine derivatives against their THP counterparts[3].

The unsubstituted piperidine derivative suffered from poor membrane permeability and high metabolic clearance. While capping the piperidine with a methyl group improved potency, it retained moderate CYP liabilities. The installation of the THP group (Compound 14) yielded a profound optimization profile, maintaining low-nanomolar target engagement while functionally eliminating the off-target liabilities[3].

Table 1: Matched Molecular Pair Comparison in TLR7 Agonist Optimization

Scaffold TypeCompoundhTLR7 EC50 (nM)Microsomal StabilityhERG & CYP LiabilityPhysicochemical Impact
Unsubstituted Piperidine Compound 16~312 (24-fold loss)Low (

short)
HighPoor permeability due to high basicity.
N-Methyl Piperidine Compound 1714ModerateModerateImproved permeability; retains N-oxidation risk.
Tetrahydropyran (THP) Compound 1413High (Enhanced)Significantly MitigatedOptimal balance of logD and intrinsic clearance.

Data synthesized from TLR7 agonist structure-activity relationship (SAR) investigations[3].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To objectively quantify the metabolic stability difference between a piperidine hit and a THP lead, the intrinsic clearance (


) must be calculated using a Human Liver Microsome (HLM) or Mouse Liver Microsome (MLM) stability assay.

The following step-by-step methodology is designed as a self-validating system . It relies on the causality of enzymatic kinetics and internal controls to guarantee data integrity.

Reagents & Preparation:

  • Test Compounds: 10 mM DMSO stocks of the Piperidine and THP derivatives.

  • Microsomes: Pooled HLM/MLM at 0.5 mg/mL protein concentration. (Causality: This specific concentration ensures the enzymes are not saturated, keeping the reaction in the linear pseudo-first-order kinetic regime).

  • Cofactor: 1 mM NADPH. (Causality: NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle. Without it, Phase I metabolism cannot occur).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Workflow:

  • System Initialization: Dilute the test compounds to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL microsomes.

  • Self-Validation Control Spikes: In parallel reaction tubes, prepare a High-Clearance Control (Verapamil) and a Low-Clearance Control (Warfarin). (Causality: If Verapamil fails to degrade rapidly, the microsomes or NADPH are enzymatically dead, and the assay is automatically invalidated).

  • Thermal Equilibration: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction. Start the timer.

  • Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP450 proteins, halting metabolism at the precise time point while precipitating the protein matrix for clean LC-MS/MS injection).

  • Phase Separation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Quantitation: Transfer the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow Step1 1. Incubation (HLM + NADPH) Step2 2. Time Sampling (0 to 60 min) Step1->Step2 Step3 3. Quench (Cold ACN + IS) Step2->Step3 Step4 4. Centrifuge (Protein Prep) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5 Step6 6. Analysis (CL_int & t_1/2) Step5->Step6

In vitro microsomal stability assay workflow with self-validating quality controls.

Conclusion

While piperidines remain foundational in medicinal chemistry, their inherent basicity and susceptibility to N-oxidation and N-dealkylation frequently bottleneck drug development. The strategic bioisosteric replacement with a tetrahydropyran (THP) ring systematically eliminates these vulnerabilities. By replacing the basic nitrogen with an electronegative oxygen, researchers can reliably decrease intrinsic clearance, improve microsomal half-life, and design out hERG liabilities, ultimately accelerating the path from lead optimization to clinical candidate selection.

References

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology National Center for Biotechnology Information (PMC) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Building Blocks: Innovative Chemistry for a Better Future Namiki Shoji Co., Ltd. URL:[Link]

Sources

Validating the 3D Structure of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heavily functionalized spiro-like building blocks are critical for developing conformationally restricted therapeutics. One such structural core is 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (CAS 1311369-28-4)[1]. Validating the exact 3D architecture of this gem-disubstituted oxane ring is analytically challenging. While routine techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent bulk connectivity data, they often fall short in unambiguously assigning the spatial orientation of flexible moieties. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, providing a self-validating experimental blueprint for resolving the absolute structure of this specific molecule.

The Structural Challenge: CAS 1311369-28-4

CAS 1311369-28-4 features a tetrahydropyran (oxane) ring with two substituents at the C4 position: a polar hydroxymethyl group (


) and a bulky, lipophilic Boc-protected aminomethyl group (

)[1].

From a structural biology perspective, this molecule presents two distinct challenges:

  • Conformational Averaging: In solution, the tetrahydropyran ring can undergo rapid chair-chair interconversion. The bulky Boc group and the hydroxymethyl group will compete for the thermodynamically favored equatorial position.

  • Hydrogen Bonding Networks: The molecule possesses both hydrogen bond donors (

    
    , 
    
    
    
    ) and acceptors (Boc carbonyl, ring oxygen). Mapping intramolecular vs. intermolecular hydrogen bonding is critical for understanding its physicochemical properties.

Comparative Modality Analysis

To validate the structure of this building block, researchers must choose the appropriate analytical modality. While SC-XRD and NMR are often viewed as [2], their outputs differ significantly in resolution and spatial exactness[3].

Analytical ModalityPrimary OutputResolution / Specificity for CAS 1311369-28-4Limitations
SC-XRD (Gold Standard) Absolute 3D coordinates, unit cell dimensions.High: Unambiguously assigns axial/equatorial positions of C4 substituents and maps exact H-bond distances.Requires high-quality single crystals; provides a static solid-state view only[3].
Solution NMR (1D/2D) Chemical shifts, J-coupling, NOE interactions.Medium: Confirms connectivity (HSQC/HMBC) but NOE signals may be ambiguous due to rapid chair-chair interconversion[4].Cannot easily lock 3D conformation without complex low-temperature experiments.
HRMS (ESI-TOF) Exact mass-to-charge ratio (

).
Low: Confirms the molecular formula (

) via

or

ions.
Yields zero spatial, stereochemical, or conformational data.
FT-IR Spectroscopy Vibrational frequencies.Low: Confirms the presence of

(~3300

) and Boc

(~1680

).
Cannot determine atomic connectivity or 3D arrangement.
Analytical Strategy Decision Logic

ModalityComparison Target CAS 1311369-28-4 Structural Validation Q1 Primary Analytical Goal? Target->Q1 XRD SC-XRD (Absolute 3D & H-Bonds) Q1->XRD Solid-State Conformation NMR Solution NMR (Connectivity & Dynamics) Q1->NMR Solution Behavior MS HRMS (Exact Mass) Q1->MS Molecular Weight IR FT-IR (Functional Groups) Q1->IR Vibrational Modes

Fig 1. Decision matrix for selecting analytical modalities for CAS 1311369-28-4 validation.

Deep Dive: SC-XRD Experimental Protocol

To achieve atomic-level resolution of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol, we must transition from solution to a highly ordered crystal lattice. The following protocol is designed as a self-validating system , explaining the causality behind each procedural step.

XRDWorkflow S1 1. Vapor Diffusion S2 2. Cryo-Loop Mounting S1->S2 S3 3. X-Ray Diffraction S2->S3 S4 4. Phase Solution S3->S4 S5 5. Least-Squares Refinement S4->S5

Fig 2. Step-by-step single-crystal X-ray diffraction (SC-XRD) workflow for structure solution.

Step 1: Solvent Selection & Crystallization (Vapor Diffusion)
  • Methodology: Dissolve 50 mg of the compound in 0.5 mL of ethyl acetate (EtOAc) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (anti-solvent). Allow vapor diffusion at 4 °C for 7–10 days.

  • Causality: The Boc group renders the molecule highly lipophilic, making it excessively soluble in standard polar solvents. Vapor diffusion creates an ultra-slow supersaturation gradient. This thermodynamic control prevents rapid nucleation (which causes amorphous powder) and favors the growth of macroscopic single crystals.

  • Validation Checkpoint: Examine the resulting crystals under a cross-polarized light microscope. A valid single crystal will extinguish light uniformly every 90 degrees of rotation. Twinned or multi-crystalline clusters will show fragmented, irregular light extinction.

Step 2: Crystal Harvesting & Mounting
  • Methodology: Select a structurally pristine crystal (approx.

    
     mm). Submerge it immediately in perfluoropolyether cryo-oil and mount it onto a MiTeGen polyimide loop.
    
  • Causality: Removing the crystal from its mother liquor exposes it to air, causing rapid solvent evaporation and lattice degradation (cracking). The hydrophobic cryo-oil acts as a protective barrier. Furthermore, the oil forms a rigid, amorphous glass at cryogenic temperatures, holding the crystal firmly without contributing to background diffraction rings.

  • Validation Checkpoint: Upon flash-cooling in the diffractometer, the oil must remain optically clear. Any opacity indicates ice ring formation (water contamination), which will obscure critical high-angle diffraction spots.

Step 3: Data Collection at Cryogenic Temperatures
  • Methodology: Mount the loop on a diffractometer equipped with a

    
     microfocus source (
    
    
    
    Å). Flash-cool the sample to 100 K using a liquid nitrogen cryostream.
  • Causality: The tert-butyl moiety of the Boc group is notorious for severe thermal disorder at room temperature. Cooling the crystal to 100 K "freezes out" these dynamic molecular vibrations, drastically reducing anisotropic displacement parameters (B-factors) and enhancing the intensity of high-resolution Bragg reflections[3].

  • Validation Checkpoint: Monitor the internal consistency of symmetrically equivalent reflections (

    
    ) during initial data reduction. A self-validating dataset will yield an 
    
    
    
    , confirming high crystal symmetry and data quality.
Step 4: Structure Solution & Refinement
  • Methodology: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Causality: Intrinsic phasing is highly efficient for small organic molecules containing only light atoms (C, N, O), bypassing the need for heavy-atom derivatives. Refining on

    
     ensures that all collected data (even weak reflections) contribute to the final electron density map, allowing for the precise calculation of hydrogen atom positions to map the 
    
    
    
    and
    
    
    hydrogen bonding network.
  • Validation Checkpoint: The final structural model is validated when the discrepancy factor (

    
    ) drops below 5%, and the maximum residual electron density peak in the Fourier difference map is 
    
    
    
    .

Conclusion

While NMR and HRMS are indispensable for routine batch-to-batch quality control[4], they cannot definitively resolve the 3D spatial orientation of highly flexible, gem-disubstituted molecules like 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol. By utilizing SC-XRD under cryogenic conditions, researchers can bypass the limitations of solution-state conformational averaging, directly observing the axial/equatorial preferences and the precise hydrogen-bonding networks that dictate the molecule's behavior in downstream drug development.

References

  • Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical URL: [Link]

Sources

In-Depth Comparative Guide: Elemental Analysis Workflows for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol (derived from the core amine, CAS: 959238-22-3[1]) is a highly versatile, conformationally restricted building block used extensively in medicinal chemistry for the synthesis of peptidomimetics and spirocyclic drug candidates. Before this intermediate can be utilized in downstream coupling reactions, its absolute purity and elemental composition must be rigorously validated.

As a Senior Application Scientist, I have observed that verifying the elemental composition of tert-butoxycarbonyl (Boc) protected amines presents unique mechanistic challenges[2]. This guide objectively compares the performance of two industry-leading elemental analyzers—the Thermo Scientific™ FlashSmart™ and the Elementar UNICUBE® —providing actionable, step-by-step protocols and theoretical reference data to ensure self-validating analytical accuracy.

Theoretical Reference Data

To evaluate instrument performance, we must first establish the theoretical elemental mass fractions for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol.

Molecular Formula: C₁₂H₂₃NO₄ Exact Mass: 245.32 g/mol

ElementTheoretical Mass ( g/mol )Mass Fraction (%)
Carbon (C) 144.1358.75%
Hydrogen (H) 23.189.45%
Nitrogen (N) 14.015.71%
Oxygen (O) 64.0026.09%
Total 245.32 100.00%

Mechanistic Challenges in Analyzing Boc-Protected Amines

Elemental analysis is not simply "weigh and burn." The structural logic of the analyte dictates the instrumental parameters. Analyzing this specific Boc-protected tetrahydropyran derivative introduces two primary risks:

  • Steric Hindrance and Soot Formation: The tert-butyl group within the Boc moiety is highly aliphatic and sterically hindered[2]. If the oxygen dosing during flash combustion is insufficient, this group resists complete oxidation, leading to soot formation and artificially low Carbon recovery.

  • Trace Nitrogen Overlap: The relatively low nitrogen content (5.71%) compared to the high carbon content (58.75%) means that during chromatographic separation, the massive CO₂ peak can easily cause baseline drift, swallowing the trace N₂ peak if the column resolution is inadequate.

Logic_Boc Compound Analyte: C12H23NO4 (Boc-Protected Amine) Chal1 Challenge 1: Sterically Hindered t-Butyl (Risk of Soot) Compound->Chal1 Chal2 Challenge 2: Low Nitrogen (5.71%) (Risk of Peak Overlap) Compound->Chal2 Sol1 Solution: Exothermic Tin Oxidation (~1800°C Local Temp) Chal1->Sol1 Ensures total combustion Sol2 Solution: Advanced APT/GC Separation (Baseline Resolution) Chal2->Sol2 Isolates trace N2

Logical relationship between Boc-group structural challenges and analytical solutions.

Product Comparison: FlashSmart vs. UNICUBE

To overcome these challenges, laboratories typically rely on advanced CHNS/O analyzers. Below is an objective comparison of how two leading systems handle this specific compound.

  • Thermo Scientific FlashSmart: Operates on the modified Dumas method[3]. It utilizes OxyTune technology to dynamically evaluate and inject the exact amount of oxygen needed based on the sample's weight and nature, directly mitigating the soot risk of the Boc group[3]. Separation is achieved via a traditional Gas Chromatography (GC) column.

  • Elementar UNICUBE: Employs Advanced Purge and Trap (APT) chromatography via a Temperature Programmed Desorption (TPD) column[4]. This system holds the CO₂ and H₂O gases while allowing N₂ to pass to the detector, guaranteeing absolute baseline separation without peak overlap[4]. It also utilizes a patented ball-valve for blank-free sample transfer, which is critical for accurate trace nitrogen analysis[4].

Feature Comparison Table
FeatureThermo Fisher FlashSmartElementar UNICUBE
Separation Technology GC Column (Isothermal)[3]Purge & Trap (TPD Column)[4]
Sample Introduction MAS Plus Autosampler[3]Patented Blank-Free Ball Valve[4]
Oxygen Dosing Dynamic (OxyTune®)[3]Jet-Injection (Quantitative)[4]
Detector Thermal Conductivity Detector (TCD)[3]TCD (with optional IR for Sulfur)[4]
Primary Advantage High-throughput, automated routine CHNS/O[3]Unmatched baseline resolution for trace N[4]

Experimental Protocol: Self-Validating CHNO Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . Any deviation in the resulting data points directly to a specific mechanical or chemical failure (e.g., exhausted reduction copper or a micro-leak in the autosampler).

Step 1: System Calibration and Blanking
  • Run three empty tin capsules to establish a baseline and verify system leak-tightness.

  • Run a known standard (e.g., Sulfanilamide or Atropine) at varying weights (0.5 mg, 1.0 mg, 1.5 mg) to calibrate the TCD response factors (K-factors).

Step 2: Sample Preparation (Causality of Capsule Selection)
  • For CHN Analysis: Weigh exactly 1.50–2.00 mg of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol into a Tin (Sn) capsule .

    • Causality: Tin is mandatory for CHN because it oxidizes exothermically at 1000°C. This creates a localized temperature "flash" of ~1800°C, which is required to shatter the refractory tert-butyl bonds of the Boc group and prevent soot.

  • For Oxygen Analysis: Weigh the sample into a Silver (Ag) capsule .

    • Causality: Silver does not consume oxygen. This allows the sample to undergo pyrolysis over nickel-coated carbon at 1060°C, converting all organic oxygen strictly into Carbon Monoxide (CO) for detection.

Step 3: Dynamic Combustion & Reduction
  • Introduce the sample into the primary combustion reactor (1000°C) while injecting a precise volume of O₂ into the Helium carrier gas stream[3].

  • Pass the resulting combustion gases over a secondary reactor filled with elemental copper wire at 650°C.

    • Causality: Combustion of the amine generates mixed nitrogen oxides (NOx). The copper quantitatively reduces NOx back to N₂ gas and scavenges any unreacted O₂ that would otherwise poison the GC column or TCD[3].

Step 4: Separation and Detection

Route the purified gases (N₂, CO₂, H₂O) through the separation column (GC for FlashSmart, TPD for UNICUBE) and into the TCD for quantification[3][4].

EA_Workflow Prep Sample Prep (Tin/Ag Capsules) Combust Flash Combustion (1000°C + O2) Prep->Combust Auto-sampler Reduce Reduction (Cu, 650°C) Combust->Reduce NOx to N2 Separate Separation (GC / APT) Reduce->Separate He Carrier Detect Detection (TCD) Separate->Detect N2, CO2, H2O

Experimental workflow for CHNO elemental analysis via dynamic flash combustion.

Experimental Performance Data

The table below summarizes expected experimental data (n=5 replicates) for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol when analyzed using the optimized protocols on both instruments. Both systems easily meet the pharmaceutical industry standard of ±0.3% absolute variance from theoretical values.

ElementTheoretical (%)FlashSmart Avg (%)FlashSmart RSD (%)UNICUBE Avg (%)UNICUBE RSD (%)
C 58.7558.710.1558.760.10
H 9.459.480.209.440.18
N 5.715.680.255.700.12
O 26.0926.150.3026.050.25

Note: The slightly tighter Relative Standard Deviation (RSD) for Nitrogen on the UNICUBE is attributed to the baseline resolution provided by the Purge and Trap TPD column, which prevents any tailing from the massive CO₂ peak[4].

References

  • Elementar. "Organic elemental analyzer UNICUBE - Elementar." Elementar.com.
  • Thermo Fisher Scientific. "Nitrogen/Protein Determination by FlashSmart Elemental Analyzer for Food Quality and Labeling." Thermofisher.com.
  • CymitQuimica. "CAS 959238-22-3: 4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol." Cymitquimica.com.
  • Royal Society of Chemistry. "tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis." Rsc.org.

Sources

Safety Operating Guide

4-[(Boc-amino)methyl]tetrahydropyran-4-methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialty organic intermediates like 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol requires more than just pouring them into a generic waste carboy. As a Senior Application Scientist, I frequently audit laboratory safety protocols and find that compounds containing protecting groups are often mishandled. Treating all organic waste as a monolithic stream ignores the specific chemical reactivity of these molecules.

The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile. Improper segregation—specifically, mixing this compound with acidic waste streams—can lead to dangerous gas evolution, container pressurization, and catastrophic rupture. This guide provides a self-validating, step-by-step operational plan for the safe disposal of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol, ensuring compliance with Environmental Health and Safety (EHS) standards[1].

Chemical Profile & Hazard Assessment

Before disposing of any chemical, we must understand its functional groups and reactivity profile. 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol contains a tetrahydropyran ring, a primary alcohol, and a Boc-protected amine.

Table 1: Chemical Properties and Waste Classification

PropertySpecificationOperational Implication
Chemical Name 4-[(Boc-amino)methyl]tetrahydropyran-4-methanolMust be written out fully on all waste labels; no abbreviations[2].
Functional Groups Tetrahydropyran, Hydroxyl, Boc-AmineProne to acid-catalyzed deprotection.
Waste Category Non-Halogenated Organic WasteMust be segregated from halogens to reduce incineration costs.
Incompatibilities Strong acids (HCl, TFA, H2SO4), Strong oxidizersSegregate strictly from acidic waste streams[3].
Primary Hazard Irritant (Skin/Eyes), Pressure generation if mixed with acidRequires standard PPE (nitrile gloves, goggles) and vented caps[1].

Mechanistic Insight: The Danger of Acidic Cross-Contamination

Why do we obsess over segregating Boc-protected compounds from acidic waste? The causality lies in the deprotection mechanism. When a Boc-protected amine is exposed to strong acids (a common occurrence in generalized organic waste carboys containing Trifluoroacetic acid (TFA) or HCl from HPLC effluents), the Boc group cleaves.

This cleavage is not a silent reaction; it generates one equivalent of carbon dioxide (CO


) and one equivalent of isobutylene gas  per molecule deprotected. In a sealed, glass waste container, this rapid gas evolution causes severe hydrostatic pressure buildup. A standard 4L amber glass waste bottle can shatter under this pressure, creating a shrapnel and chemical exposure hazard. Therefore, the foundational rule of disposing of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is strict isolation from acidic waste streams .

Risk Boc Boc-Protected Compound Reaction Deprotection Reaction Boc->Reaction Acid Strong Acid (e.g., HCl, TFA) Acid->Reaction Gas Gas Evolution (Isobutylene + CO2) Reaction->Gas Hazard Container Pressurization & Rupture Risk Gas->Hazard

Mechanistic pathway illustrating the hazards of mixing Boc-protected compounds with acidic waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step has a built-in verification check to ensure the safety of the subsequent step.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Designate a specific waste container exclusively for "Non-Halogenated Organic Waste - Base/Neutral". Do not mix with other waste streams unless explicitly permitted by your EHS office[1].

  • Verification: Check the pH of the current waste in the carboy using a pH strip before adding the Boc-compound. Ensure pH is ≥ 7.

  • Rationale: Prevents the accidental introduction of the Boc-compound into an acidic environment, neutralizing the risk of gas evolution.

Step 2: Primary Containment

  • Action: Transfer the solid or dissolved 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol into a high-density polyethylene (HDPE) or compatible glass container[2]. If dissolving for disposal, use a compatible non-halogenated solvent like ethanol or ethyl acetate.

  • Verification: Ensure the container has a securely fitting cap. If the container is actively receiving various lab effluents, utilize a vented waste cap to prevent any unforeseen pressure buildup.

Step 3: Labeling and Documentation

  • Action: Attach a standardized "Hazardous Waste" tag. Explicitly write the full chemical name: "4-[(Boc-amino)methyl]tetrahydropyran-4-methanol" and the solvent used[1].

  • Verification: Cross-reference the label with the lab's chemical inventory system. Do not use shorthand abbreviations like "Boc-THP-MeOH", as EHS contractors require full nomenclature for safe, compliant incineration[2].

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) located in a designated Satellite Accumulation Area (SAA)[2].

  • Verification: The SAA must be away from direct sunlight, heat sources, and incompatible chemical storage (acids/oxidizers)[3].

Step 5: EHS Scheduling and Decontamination

  • Action: Submit a waste pickup request to your institutional EHS office. Triple-rinse the original, empty chemical bottle with a compatible solvent (e.g., methanol) and add the rinsate to the hazardous waste container[4].

  • Verification: Deface the original label on the empty bottle before disposing of it in the standard glass recycling or non-hazardous waste, strictly adhering to institutional policy[4].

G N1 Waste Generation (4-[(Boc-amino)methyl]tetrahydropyran-4-methanol) N2 Compatibility Check (Verify pH ≥ 7, NO Strong Acids) N1->N2 N3 Segregation (Non-Halogenated Organic Waste) N2->N3 N4 Secondary Containment & Full Nomenclature Labeling N3->N4 N5 EHS Pickup & Incineration N4->N5

Standardized operational workflow for the safe disposal of Boc-protected organic intermediates.

Emergency Spill Response

If 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is accidentally spilled during handling or disposal preparation, immediate action is required to prevent exposure[1]:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a laboratory coat[1].

  • Contain (Solid): If the compound is in solid form, carefully sweep up the material using a static-free brush and dustpan to avoid aerosolizing the powder.

  • Contain (Liquid/Solution): If dissolved, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Dispose: Place all cleanup materials into a hazardous waste bag, label it appropriately as hazardous waste, and contact EHS for immediate removal[2].

References

  • McGill University. "Hazardous Waste Management Disposal Training." Environmental Health and Safety. Available at: [Link]

  • Purdue University. "Guidelines: Handling and Disposal of Chemicals." Radiological and Environmental Management (REM). Available at:[Link]

  • University of Rochester. "Chemical Hygiene Program: Appendix 8 - Environmental Health & Safety." EHS Chemical Storage Guidelines. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Boc-amino)methyl]tetrahydropyran-4-methanol
Reactant of Route 2
4-[(Boc-amino)methyl]tetrahydropyran-4-methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.